(S,R,S)-AHPC-CO-Ph-Ph-CHO
Description
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Properties
Molecular Formula |
C36H38N4O5S |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-(4-formylphenyl)benzoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H38N4O5S/c1-22-31(46-21-38-22)27-11-5-23(6-12-27)18-37-34(44)30-17-29(42)19-40(30)35(45)32(36(2,3)4)39-33(43)28-15-13-26(14-16-28)25-9-7-24(20-41)8-10-25/h5-16,20-21,29-30,32,42H,17-19H2,1-4H3,(H,37,44)(H,39,43)/t29-,30+,32-/m1/s1 |
InChI Key |
OFZMVJIASBTMQZ-PYPSMOBWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the (S,R,S)-AHPC Scaffold for Targeted Protein Degradation
Introduction to the (S,R,S)-AHPC Scaffold
The (S,R,S)-AHPC scaffold, chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(substituted)pyrrolidine-2-carboxamide, is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its specific stereochemistry, (S,R,S), is crucial for its high-affinity binding to VHL, a key component of the ubiquitin-proteasome system.[2] In contrast, the (S,S,S) stereoisomer is inactive and often used as a negative control in experiments.[2]
The primary application of the (S,R,S)-AHPC scaffold is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC moiety serves as the E3 ligase-recruiting ligand in these constructs.[4][5]
Chemical Structure and Properties of (S,R,S)-AHPC and its Derivatives
The core (S,R,S)-AHPC structure provides a versatile platform for chemical modification. The terminal amine group allows for the attachment of various linkers, which in turn are connected to a ligand for the protein of interest. The general structure consists of the VHL ligand (AHPC), a linker, and a target protein ligand.
While the specific properties of "(S,R,S)-AHPC-CO-Ph-Ph-CHO" are not documented, we can infer its structure as the (S,R,S)-AHPC core connected via an amide bond to a linker composed of two phenyl groups and terminating in a formyl (CHO) group.
Below is a table summarizing the properties of the parent (S,R,S)-AHPC hydrochloride and a selection of its derivatives found in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| (S,R,S)-AHPC hydrochloride | C₂₂H₃₀N₄O₃S · xHCl | 430.56 (free base) | 1448189-80-7 | Core VHL ligand.[2] |
| (S,R,S)-AHPC-Me | C₂₃H₃₂N₄O₃S | 444.59 | 1948273-02-6 | Methylated derivative, used in the synthesis of ARV-771, a BET degrader.[6] |
| (S,R,S)-AHPC-phenylacetic acid | C₃₀H₃₆N₄O₄S | 548.70 | Not Available | Used to synthesize SMARCA2/4 degraders. |
| (S,R,S)-AHPC-CO-C9-acid | Not Available | Not Available | Not Available | An E3 ligase ligand-linker conjugate for PROTAC synthesis.[7] |
| (S,R,S)-AHPC-PEG6-NH₂ hydrochloride | C₃₆H₅₈ClN₅O₁₀S | 788.39 | Not Available | Contains a PEG linker with a terminal amine for conjugation.[8] |
| (S,R,S)-AHPC-C1-Br | Not Available | Not Available | Not Available | A synthesized E3 ligase ligand-linker conjugate.[9] |
| (S,R,S)-AHPC-CO-spiro[3.3]heptane-Ph-CHO | C₃₇H₄₄N₄O₅S | 656.83 | Not Available | A ligand-linker conjugate designed for targeted protein degradation.[10] |
Mechanism of Action: The PROTAC Approach
The (S,R,S)-AHPC scaffold is instrumental in the function of VHL-recruiting PROTACs. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
This process leads to the selective degradation of the target protein, offering a powerful therapeutic strategy for diseases driven by protein overexpression or aberrant protein function. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The successful application of (S,R,S)-AHPC-based PROTACs in research and development relies on robust experimental protocols to characterize their binding, ternary complex formation, and degradation efficacy.
-
Objective: To determine the binding affinity of the (S,R,S)-AHPC moiety and the full PROTAC to the VHL E3 ligase and the target protein, respectively.
-
Methodologies:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Immobilizes one binding partner and flows the other over the surface to measure association and dissociation rates.
-
Fluorescence Polarization (FP): Uses a fluorescently labeled ligand to measure changes in polarization upon binding to its partner.
-
-
Objective: To confirm and quantify the formation of the ternary complex.
-
Methodologies:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses labeled binding partners to detect proximity upon complex formation.
-
Co-immunoprecipitation (Co-IP): Followed by Western blotting to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
-
Objective: To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
-
Methodologies:
-
Western Blotting: A semi-quantitative method to assess the reduction in target protein levels.
-
In-Cell Western / High-Content Imaging: Quantitative methods to measure protein levels in a high-throughput format.
-
Mass Spectrometry-based Proteomics: Provides a global view of protein level changes upon PROTAC treatment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (S,R,S)-AHPC-PEG6-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
An In-depth Technical Guide to the Synthesis and Purification of (S,R,S)-AHPC-CO-Ph-Ph-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-Ph-Ph-CHO is a sophisticated chemical entity of significant interest in the field of targeted protein degradation. It incorporates the (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) core, a well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, also known as VH032 amine. This core is connected to a biphenyl (B1667301) aldehyde linker, positioning the molecule as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The terminal aldehyde functionality on the biphenyl linker of this compound allows for further chemical modification, such as the attachment of a target protein ligand through reductive amination or other aldehyde-specific chemistries.
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, consolidating key experimental protocols and quantitative data to aid researchers in its preparation and application.
Synthesis Overview
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the (S,R,S)-AHPC (VH032 Amine) Core: This involves the construction of the complex heterocyclic structure that binds to the VHL E3 ligase.
-
Synthesis of the Biphenyl Aldehyde Linker: This stage focuses on the preparation of the 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid linker.
-
Coupling and Final Product Formation: The (S,R,S)-AHPC core is coupled with the biphenyl aldehyde linker via an amide bond to yield the final product.
The overall synthetic strategy is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Multi-Gram Scale, Chromatography-Free Synthesis of (S,R,S)-AHPC (VH032 Amine) Hydrochloride[1][2]
This robust, seven-step synthesis provides the (S,R,S)-AHPC core in high yield and purity without the need for column chromatography, making it highly scalable.
Step 1: Synthesis of tert-Butyl (4-bromobenzyl)carbamate
-
To a solution of 4-bromobenzylamine (B181089) hydrochloride in a suitable solvent, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine (B128534) or sodium bicarbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by extraction and wash with aqueous solutions.
-
The crude product is typically used in the next step without further purification.
Step 2: Synthesis of tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate
-
A mixture of tert-butyl (4-bromobenzyl)carbamate, 4-methylthiazole, and potassium acetate (B1210297) in dimethylacetamide (DMAc) is degassed.
-
Palladium(II) acetate (Pd(OAc)₂) is added, and the mixture is heated to 130 °C for 4 hours.[1]
-
After cooling, the reaction mixture is concentrated, and the product is extracted with ethyl acetate. The organic layer is washed and concentrated. The crude product is used directly in the next step.
Step 3: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (B1433745) Hydrochloride
-
The crude product from the previous step is dissolved in dichloromethane (B109758) (DCM).
-
A solution of HCl in dioxane (4 M) is added dropwise at room temperature.[1]
-
The resulting precipitate is stirred overnight, filtered, and dried under vacuum to yield the hydrochloride salt.
Step 4: Synthesis of (2S,4R)-1-Boc-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide
-
To a solution of Boc-L-hydroxyproline in a suitable solvent, add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Add the (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride and stir at room temperature until the reaction is complete.
-
Work up the reaction by extraction and purification of the crude product.
Step 5: Synthesis of (2S,4R)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide Hydrochloride
-
The Boc-protected intermediate is treated with a solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
The solvent is evaporated to yield the hydrochloride salt of the deprotected amine.
Step 6: Synthesis of (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide
-
Boc-L-tert-leucine is coupled with the product from the previous step using a peptide coupling agent like HATU and a base such as DIPEA in DMF.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated via aqueous workup and extraction.
Step 7: Synthesis of (S,R,S)-AHPC (VH032 Amine) Hydrochloride
-
The final Boc deprotection is carried out using HCl in dioxane or TFA in DCM.
-
The solvent is removed under reduced pressure to yield the final (S,R,S)-AHPC hydrochloride salt.
| Stage 1 Synthesis | Key Reagents | Typical Yield | Purity |
| Overall 7-step synthesis | Pd(OAc)₂, Boc₂O, HATU, HCl/dioxane | 65% | 97% |
Stage 2: Synthesis of 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid
This linker can be synthesized via a Suzuki-Miyaura coupling reaction.
Step 1: Suzuki-Miyaura Coupling
-
A mixture of 4-formylphenylboronic acid, methyl 4-bromobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, the reaction is worked up by extraction and the crude methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate is purified by column chromatography.
Step 2: Saponification
-
The methyl ester is hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete.
-
The mixture is then acidified with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
| Stage 2 Synthesis | Key Reagents | Typical Yield |
| Suzuki Coupling & Saponification | 4-formylphenylboronic acid, methyl 4-bromobenzoate, Pd(PPh₃)₄, K₂CO₃, LiOH | Not specified in literature |
Stage 3: Amide Coupling and Purification of this compound
Step 1: Amide Bond Formation
-
To a solution of 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid in an anhydrous solvent such as DMF, add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or Et₃N).[2]
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC (VH032 amine) hydrochloride and an additional equivalent of the base to neutralize the hydrochloride salt.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
Step 2: Work-up and Purification
-
Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 0.5 N HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified.
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (40-63 µm).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM) is commonly used. The exact gradient may need to be optimized based on the polarity of the final product.
-
The fractions containing the pure product are identified by TLC or LC-MS, combined, and the solvent is removed under reduced pressure.
Purification Protocol: Preparative HPLC
-
For higher purity, preparative reverse-phase HPLC can be employed.[3]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
The fractions containing the product are collected and lyophilized to obtain the pure compound.
| Stage 3 Synthesis & Purification | Key Reagents/Techniques | Expected Outcome |
| Amide Coupling | HATU, DIPEA, DMF | High conversion to the desired amide |
| Purification | Flash Chromatography (Silica), Preparative HPLC (C18) | Purity >95% |
Logical Relationship Diagram
The following diagram illustrates the key steps and their logical connections in the synthesis of the final product.
Figure 2: Logical flow of the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging but achievable process for researchers equipped with a strong background in organic synthesis. The key to a successful synthesis lies in the efficient, large-scale preparation of the (S,R,S)-AHPC core and the subsequent clean and high-yielding coupling with the biphenyl aldehyde linker. The purification of the final product requires careful chromatographic techniques to ensure high purity, which is crucial for its intended use in the development of potent and selective PROTACs. This guide provides a solid foundation of protocols and data to enable the successful synthesis and purification of this important chemical tool for drug discovery.
References
An In-depth Technical Guide on the Core Mechanism of Action for (S,R,S)-AHPC-Based Proteolysis Targeting Chimeras
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule "(S,R,S)-AHPC-CO-Ph-Ph-CHO" is presented here as a representative model for a class of heterobifunctional compounds known as Proteolysis Targeting Chimeras (PROTACs). The (S,R,S)-AHPC component is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The "-CO-Ph-Ph-CHO" moiety is treated as a hypothetical warhead and linker designed to bind to a specific protein of interest (POI). This guide outlines the generally accepted mechanism of action for such a VHL-recruiting PROTAC.
Core Mechanism of Action: Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's native protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate target proteins.[3][4] Unlike traditional inhibitors that merely block a protein's activity, PROTACs lead to the physical removal of the entire protein scaffold, offering a distinct and potentially more durable therapeutic effect.[3]
The mechanism of action for a VHL-based PROTAC such as the representative this compound can be delineated into a catalytic cycle involving several key steps:
-
Component Recognition and Binding: The PROTAC molecule, possessing two distinct recognition moieties, independently binds to both the target Protein of Interest (POI) and the E3 ubiquitin ligase. The (S,R,S)-AHPC portion of the molecule serves as the VHL ligand, binding to the substrate recognition subunit of the VHL E3 ligase complex.[1][2] Concurrently, the warhead moiety (represented by -CO-Ph-Ph-CHO) binds to the POI.
-
Ternary Complex Formation: The dual binding events facilitate the formation of a key intermediate: a ternary complex consisting of the POI, the PROTAC, and the VHL E3 ligase.[5][6] The linker connecting the VHL ligand and the warhead is a critical determinant of the stability and geometry of this complex, which directly influences the efficiency of the subsequent steps.[4]
-
Proximity-Induced Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity with the POI. This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7][8] This process is repeated to form a poly-ubiquitin chain, which acts as a recognition signal for proteasomal degradation.[3]
-
Proteasomal Degradation: The 26S proteasome, a multi-protein complex responsible for degrading unneeded or damaged proteins, recognizes and binds to the poly-ubiquitinated POI.[3] The proteasome then unfolds and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage another target protein and E3 ligase, thus acting catalytically to induce multiple rounds of degradation.[9]
Signaling Pathway Diagram
The catalytic cycle of PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is defined by several key quantitative parameters, including its binding affinity for its targets, and its ability to induce degradation, measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[4][10]
Table 1: Representative Degradation Potency of (S,R,S)-AHPC-Based PROTACs
This table summarizes the degradation performance of various PROTACs that utilize a VHL ligand derived from (S,R,S)-AHPC, targeting different proteins.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| ARV-771 | BET Proteins | CRPC Cells | <1 nM | >90% | [11][12] |
| GMB-475 | BCR-ABL1 | Ba/F3 Cells | 1.11 µM | N/A | [2] |
| AHPC(Me)-C6-NH₂ | FBXO22 | Jurkat Cells | 77 nM | ~99% | [13] |
| ARD-266 | Androgen Receptor | LNCaP Cells | 0.2 - 1 nM | >90% | [11] |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on experimental conditions, including cell line and treatment duration.
Table 2: Representative Binding Affinities
This table provides examples of binding affinities for VHL ligands and the resulting ternary complexes. Cooperativity (α) indicates how the binding of one protein affects the PROTAC's affinity for the other (α > 1 is positive cooperativity, α < 1 is negative cooperativity).
| Ligand/PROTAC | Binding Partner(s) | Assay | KD / IC₅₀ | Cooperativity (α) | Reference |
| VH032 | VHL/HIF-1α interaction | N/A | 180 nM (Kd) | N/A | [11] |
| VL285 | VHL | N/A | 0.34 µM (IC₅₀) | N/A | [11] |
| VHL Ligand 14 | VHL | N/A | 196 nM (IC₅₀) | N/A | [11] |
| MZ1 | VHL / BRD4BD2 | SPR | 69 nM / 19 nM | ~5 | [14] |
Experimental Protocols
Characterizing the mechanism of action of a PROTAC requires a suite of biochemical and cell-based assays.
Protocol: Target Protein Degradation via Western Blot
This protocol is the gold standard for quantifying the reduction in target protein levels to determine DC₅₀ and Dₘₐₓ values.[3][15]
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., HeLa, Jurkat, PC-3) in 6-well plates, aiming for 70-80% confluency at the time of harvest.[15][16]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.[17]
-
Treat cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[15]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[16]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values using non-linear regression.[10]
-
Protocol: Ternary Complex Formation via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.[5][6]
-
Sample Preparation:
-
Express and purify the target protein and the VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin C, Elongin B).[14]
-
Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., PBS or HEPES) to minimize heats of dilution.
-
-
Binary Affinity Determination (PROTAC to VHL):
-
Fill the ITC cell with the VHL complex solution (e.g., 10-20 µM).[5]
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the VHL complex.[5]
-
Perform a series of small injections (e.g., 2 µL) of the PROTAC into the VHL solution while measuring the heat change.
-
Analyze the resulting binding isotherm using a one-site binding model to determine the binary binding affinity (KD1).[5]
-
-
Ternary Affinity Determination:
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.[5]
-
Protocol: Target Protein Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein, a critical step preceding degradation.[7][17]
-
Cell Treatment and Lysis:
-
Seed cells in large-format dishes (e.g., 10 cm).
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow for the accumulation of ubiquitinated proteins.[17]
-
Add the PROTAC at an effective concentration and incubate for an additional 4-6 hours.[17]
-
Lyse cells in a denaturing buffer containing SDS to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose (B213101) beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Immunoblotting:
-
Elute the captured proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer as described in Protocol 3.1.
-
Probe the membrane with a primary antibody that recognizes ubiquitin or poly-ubiquitin chains (e.g., anti-Ub, P4D1).
-
A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates successful poly-ubiquitination of the target protein.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the initial characterization of a novel PROTAC.
Caption: A generalized experimental workflow for PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. lifesensors.com [lifesensors.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
Unveiling the Potential of (S,R,S)-AHPC-CO-Ph-Ph-CHO: A Technical Guide to a VHL-Recruiting PROTAC
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule, (S,R,S)-AHPC-CO-Ph-Ph-CHO, is not documented in the currently available scientific literature. This guide is constructed based on the well-established principles of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The biological activity, targets, and experimental data presented herein are hypothetical and intended to serve as an illustrative framework for a molecule of this class.
Introduction: The PROTAC Revolution and the Role of (S,R,S)-AHPC
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.
A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The molecule this compound is hypothesized to be a PROTAC, with:
-
(S,R,S)-AHPC: A well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
-CO-Ph-Ph-: A linker composed of a carbonyl group and two phenyl rings, providing the necessary spacing and conformation to facilitate the desired protein-protein interactions.
-
-CHO: An aldehyde functional group, which could potentially act as a warhead to covalently or non-covalently bind to a target protein.
General Biological Activity and Mechanism of Action
The primary biological activity of a PROTAC like this compound is to induce the degradation of a specific target protein. This is achieved through a catalytic mechanism involving the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[1][2][3][4][5] Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.
The general signaling pathway is depicted below:
Caption: General mechanism of a VHL-recruiting PROTAC.
Hypothetical Targets
The aldehyde moiety (-CHO) of this compound could potentially target proteins with reactive nucleophilic residues, such as lysine (B10760008) or cysteine, in or near a binding pocket. The specificity would be determined by the overall structure of the "-CO-Ph-Ph-CHO" portion of the molecule. Potential target classes could include kinases, bromodomain-containing proteins, or other protein families implicated in disease.
Quantitative Data
The following tables summarize hypothetical quantitative data for the biological activity of this compound. These values are illustrative and would need to be determined experimentally.
Table 1: In Vitro Binding Affinities
| Component | Target | Assay | KD (nM) |
| This compound | Target Protein X | SPR | 50 |
| (S,R,S)-AHPC | VHL | ITC | 250 |
Table 2: Cellular Activity
| Cell Line | Parameter | Value |
| Cancer Cell Line A | DC50 (nM) | 15 |
| Cancer Cell Line A | Dmax (%) | 95 |
| Healthy Cell Line B | DC50 (nM) | >1000 |
-
KD: Dissociation constant, a measure of binding affinity.
-
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
The characterization of a novel PROTAC such as this compound involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its activity.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity of the PROTAC to the target protein.
-
Methodology:
-
Immobilize the purified target protein on a sensor chip.
-
Flow serial dilutions of this compound over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Fit the data to a suitable binding model to determine the association (kon) and dissociation (koff) rates, and calculate the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for VHL Binding
-
Objective: To measure the binding affinity of the (S,R,S)-AHPC moiety to the VHL E3 ligase.
-
Methodology:
-
Load a solution of the VHL protein into the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of (S,R,S)-AHPC.
-
Perform a series of small injections of the ligand into the protein solution.
-
Measure the heat change associated with each injection.
-
Integrate the heat changes and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
-
Methodology:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.
-
In-Cell Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Methodology:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated protein and analyze by Western blotting using an anti-ubiquitin antibody.
-
The appearance of a high-molecular-weight smear indicates poly-ubiquitination of the target protein.
-
Experimental and Logical Workflow
The development and characterization of a PROTAC follows a logical progression from initial design to in-depth cellular and in vivo analysis.
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
While specific data for this compound is not available, its structure strongly suggests it is a VHL-recruiting PROTAC. The principles and experimental methodologies outlined in this guide provide a robust framework for the investigation and characterization of this and similar molecules. The successful development of such a PROTAC would depend on the careful optimization of the linker and the warhead to achieve potent and selective degradation of the intended target protein, ultimately offering a promising therapeutic strategy.
References
In vitro stability and solubility of (S,R,S)-AHPC-CO-Ph-Ph-CHO
An In-Depth Technical Guide to the In Vitro Stability and Solubility of (S,R,S)-AHPC-CO-Ph-Ph-CHO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an E3 ligase ligand-linker conjugate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of (S,R,S)-AHPC, it is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The successful design and optimization of PROTACs are critically dependent on the physicochemical properties of their constituent parts. This technical guide provides a comprehensive overview of the recommended experimental protocols for assessing the in vitro stability and solubility of this compound, essential for its application in targeted protein degradation. Due to the absence of publicly available data for this specific molecule, this guide presents illustrative data and standardized methodologies based on best practices for similar compounds.
Core Concepts: PROTACs and the Role of this compound
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a VHL E3 ligase ligand conjugated to a phenyl-phenyl-aldehyde linker, ready for attachment to a POI ligand. The overall efficacy of a resulting PROTAC is influenced by the stability and solubility of its components.
Mechanism of Action: VHL-Mediated Protein Degradation
The fundamental mechanism involves the PROTAC molecule facilitating the formation of a ternary complex between the target protein and the VHL E3 ligase.[1][3][4] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2][5] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple protein copies.[1]
Caption: PROTAC-mediated protein degradation pathway.
In Vitro Solubility Assessment
Aqueous solubility is a critical parameter for ensuring that a compound can be formulated for in vitro assays and for predicting its potential in vivo behavior. Poor solubility can lead to unreliable assay results and hinder drug development.
Illustrative Solubility Data
The following table summarizes expected solubility data for this compound in common buffers. This data is illustrative and should be experimentally determined.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | > 50 | > 78.3 | HPLC-UV |
| Simulated Intestinal Fluid (SIF), pH 6.5 | 37 | > 40 | > 62.6 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100,000 | > 156,570 | Visual |
Experimental Protocol: Kinetic Aqueous Solubility
This protocol is adapted from established methods for determining the solubility of small molecules.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation:
-
Dispense 1.5 µL of the 10 mM stock solution into the wells of a 96-well microplate.
-
Add 148.5 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final concentration of 100 µM.
-
Seal the plate and shake at 500 rpm for 2 hours at 25°C.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer.
-
-
Data Reporting: Report the solubility in µg/mL and µM.
Caption: Experimental workflow for solubility determination.
In Vitro Stability Assessment
Evaluating the stability of a compound in relevant biological matrices is essential for interpreting in vitro assay data and predicting in vivo clearance. Key assays include microsomal and plasma stability.
Illustrative Stability Data
The following table provides an example of stability data for this compound. This data is for illustrative purposes only.
| Matrix | Species | Incubation Time (min) | % Remaining | Half-life (t½, min) | In Vitro Clearance (µL/min/mg) |
| Liver Microsomes (1 mg/mL) | Human | 60 | 75 | > 60 | < 11.6 |
| Liver Microsomes (1 mg/mL) | Mouse | 60 | 60 | > 60 | < 11.6 |
| Plasma | Human | 120 | 95 | > 120 | Stable |
| Plasma | Mouse | 120 | 92 | > 120 | Stable |
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a reaction mixture containing liver microsomes (final concentration 0.5-1.0 mg/mL) and NADPH regenerating system in phosphate (B84403) buffer (pH 7.4).
-
Prepare a 1 µM working solution of this compound in the same buffer.
-
-
Incubation:
-
Pre-warm the microsomal reaction mixture to 37°C.
-
Initiate the reaction by adding the compound working solution.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Experimental Protocol: Plasma Stability Assay
-
Reagent Preparation:
-
Prepare a 1 µM working solution of this compound in plasma (e.g., human, mouse).
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding a cold organic solvent with an internal standard.
-
-
Sample Analysis and Data Analysis:
-
Follow steps 3 and 4 from the Microsomal Stability Assay protocol to determine the percentage of the compound remaining over time.
-
Conclusion
The in vitro solubility and stability of this compound are foundational parameters that dictate its utility as a PROTAC building block. While specific experimental data for this molecule is not available in the public domain, the standardized protocols outlined in this guide provide a robust framework for its characterization. Accurate assessment of these properties is a prerequisite for the successful development of potent and selective protein degraders for therapeutic applications.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Structural Characterization of (S,R,S)-AHPC-CO-Ph-Ph-CHO
Disclaimer: Publicly accessible, peer-reviewed spectroscopic data (NMR, MS) and detailed experimental protocols for the specific molecule (S,R,S)-AHPC-CO-Ph-Ph-CHO are not available at the time of this writing. This guide has been constructed to provide a representative and illustrative framework for the characterization of this molecule, based on its constituent parts and established analytical methodologies for similar compounds. The data presented herein is hypothetical but chemically plausible, designed to serve as a reference for researchers working with related structures.
Introduction
This compound is a complex organic molecule designed as a potential component for Proteolysis-targeting chimeras (PROTACs). The core structure, (S,R,S)-AHPC, is derived from a known von Hippel-Lindau (VHL) E3 ligase ligand.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The molecule consists of three key parts:
-
The (S,R,S)-AHPC core: A ligand designed to bind to the VHL E3 ligase. This is based on a hydroxyproline (B1673980) scaffold.
-
A biphenyl (B1667301) linker: The "-Ph-Ph-" moiety provides a rigid spacer.
-
An aldehyde warhead: The terminal "-CHO" group, which can react with nucleophilic residues on a target protein, often forming a covalent bond.
Accurate structural confirmation and purity assessment are critical for the development of such targeted molecules. This guide outlines the standard analytical workflows and expected spectroscopic data for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted mass spectrometry and nuclear magnetic resonance data for the target compound based on its putative structure.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
| Parameter | Predicted Value |
| Molecular Formula | C₃₁H₃₃N₃O₅ |
| Molecular Weight | 527.61 g/mol |
| Predicted [M+H]⁺ (monoisotopic) | 528.2493 Da |
| Predicted [M+Na]⁺ (monoisotopic) | 550.2312 Da |
| Instrumentation | Electrospray Ionization Time-of-Flight (ESI-TOF) |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the cornerstone for elucidating the precise three-dimensional structure and confirming stereochemistry.
Table 2.2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃) Note: Chemical shifts (δ) are hypothetical. Multiplicity and coupling constants (J) are based on expected structural features.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.98 | s | 1H | Aldehyde (-CHO) proton |
| ~7.95 | d (J=8.0 Hz) | 2H | Aromatic protons ortho to CHO |
| ~7.70 | d (J=8.0 Hz) | 2H | Aromatic protons meta to CHO |
| ~7.65 | d (J=8.5 Hz) | 2H | Biphenyl aromatic protons |
| ~7.45 | d (J=8.5 Hz) | 2H | Biphenyl aromatic protons |
| ~7.30 | d (J=9.0 Hz) | 1H | Amide NH |
| ~4.60 | t (J=8.0 Hz) | 1H | Pyrrolidine C2-H |
| ~4.50 | m | 1H | Pyrrolidine C4-H (bearing -OH) |
| ~4.30 | dd (J=9.0, 4.0 Hz) | 1H | α-proton of tert-butylglycine moiety |
| ~3.90 | m | 1H | Pyrrolidine C5-H |
| ~3.70 | m | 1H | Pyrrolidine C5-H' |
| ~2.20 | m | 1H | Pyrrolidine C3-H |
| ~2.00 | m | 1H | Pyrrolidine C3-H' |
| ~1.05 | s | 9H | tert-Butyl protons |
Table 2.2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) Note: Chemical shifts (δ) are hypothetical.
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde Carbonyl (CHO) |
| ~172.0 | Amide Carbonyl (Pyrrolidine-CO) |
| ~170.5 | Amide Carbonyl (tert-butylglycine-CO) |
| ~145.0 - 127.0 | Aromatic carbons (8 signals expected) |
| ~70.0 | Pyrrolidine C4 (CH-OH) |
| ~60.0 | Pyrrolidine C2 (CH) |
| ~59.0 | α-carbon of tert-butylglycine moiety |
| ~54.0 | Pyrrolidine C5 (CH₂) |
| ~38.0 | Pyrrolidine C3 (CH₂) |
| ~35.0 | Quaternary carbon of tert-butyl group |
| ~26.5 | Methyl carbons of tert-butyl group (3 signals) |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data required to characterize this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1.0 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer (e.g., Agilent 6230 or Waters LCT Premier).
-
Analysis Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Drying Gas (N₂): 8 L/min at 325 °C.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Acquire data in profile mode. Use a dual-nebulizer ESI source for continuous internal mass calibration with a reference standard (e.g., purine (B94841) and HP-0921) to ensure high mass accuracy.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MassHunter or MassLynx). Calculate the mass error for the observed [M+H]⁺ and [M+Na]⁺ ions, which should be within ±5 ppm of the theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrumentation: Use a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 1 second.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR (COSY, HSQC, HMBC): Perform standard 2D experiments to confirm proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) carbon-proton correlations to unambiguously assign all signals.
-
Data Processing: Process spectra using software such as MestReNova, TopSpin, or ACD/Labs NMR Processor. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Visualization of Workflow and Mechanism
Diagrams created with Graphviz are provided below to illustrate key processes relevant to the characterization and application of this molecule.
Caption: Workflow for the synthesis and characterization of a novel chemical entity.
Caption: Generalized mechanism of action for a VHL-recruiting PROTAC.
References
The Gateway to Targeted Protein Degradation: A Technical Guide on the Therapeutic Applications of (S,R,S)-AHPC-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. The molecule (S,R,S)-AHPC-CO-Ph-Ph-CHO represents a critical chemical building block, an E3 ligase ligand-linker conjugate, designed for the synthesis of potent PROTACs.[1] This technical guide delves into the core principles of PROTACs derived from (S,R,S)-AHPC-based scaffolds, their mechanism of action, therapeutic potential in oncology, and the key experimental protocols for their evaluation.
Introduction: From Building Block to Potent Degrader
This compound is not a therapeutic agent in itself, but rather a sophisticated chemical precursor for the development of PROTACs. It comprises two key components:
-
An (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The (S,R,S) stereoisomer is the active form, while the (S,S,S) configuration serves as an inactive control for experiments.[2]
-
A linker with a reactive aldehyde group (-CHO): The linker element provides a spacer to connect to a ligand for a target protein, and the terminal aldehyde allows for covalent linkage to a warhead.[3][4]
By chemically conjugating a target-specific ligand (warhead) to the linker of an (S,R,S)-AHPC-based molecule, a PROTAC is formed. This new molecule can simultaneously bind to both the target protein and the VHL E3 ligase, initiating the process of targeted protein degradation.[3][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs derived from (S,R,S)-AHPC scaffolds operate by inducing the proximity of a target protein to the VHL E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[6][7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Deconstructing (S,R,S)-AHPC-CO-Ph-Ph-CHO: A Bifunctional Approach to Enzyme Regulation
An in-depth analysis of the molecule "(S,R,S)-AHPC-CO-Ph-Ph-CHO" reveals its likely function not as a classical enzyme inhibitor, but as a sophisticated tool for targeted protein degradation. This technical guide will dissect the components of this molecule, elucidate its proposed mechanism of action within the framework of Proteolysis-Targeting Chimeras (PROTACs), and provide a comprehensive overview of the underlying scientific principles for researchers, scientists, and drug development professionals.
The chemical name "this compound" suggests a modular design, characteristic of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. This molecule can be broken down into three key components:
-
E3 Ligase Ligand: (S,R,S)-AHPC : The "(S,R,S)-AHPC" moiety is a known ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2][3]. E3 ubiquitin ligases are cellular enzymes responsible for tagging proteins with ubiquitin, marking them for destruction by the proteasome. (S,R,S)-AHPC, also known as VH032-NH2, serves as the "recruiter" part of the molecule, bringing the cellular degradation machinery into proximity with the target protein[1]. The specific stereochemistry (S,R,S) is crucial for its activity, with the (S,S,S) form often used as an inactive control[2].
-
Target-Binding Ligand (Warhead): -Ph-Ph-CHO : The "-Ph-Ph-CHO" portion represents a dipeptidyl aldehyde. The "Ph-Ph" likely corresponds to two phenylalanine residues, and the "-CHO" is a terminal aldehyde group. Peptide aldehydes are a well-established class of potent, reversible inhibitors of cysteine proteases[4][5]. The aldehyde group acts as an electrophilic "warhead" that can form a covalent, yet reversible, thiohemiacetal adduct with the cysteine residue in the active site of these enzymes[5]. Examples of similar dipeptidyl aldehyde inhibitors include Cbz-Phe-Phe-CHO, which has shown potent inhibition of cysteine proteases like cruzain and cathepsin L[4][5].
-
Linker: -CO- : The "-CO-" represents a carbonyl group, likely part of an amide bond that connects the (S,R,S)-AHPC E3 ligase ligand to the dipeptidyl aldehyde warhead. The linker in a PROTAC is a critical component that influences the molecule's solubility, cell permeability, and the geometric orientation of the E3 ligase and target protein, which is essential for efficient ubiquitination.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Instead of traditional enzyme inhibition where a molecule blocks the active site of an enzyme, this compound is designed to completely remove the target enzyme from the cell. This process, known as targeted protein degradation, is a powerful strategy for downregulating protein function. The proposed mechanism is as follows:
-
Ternary Complex Formation : The bifunctional nature of this compound allows it to simultaneously bind to both the target enzyme (via the -Ph-Ph-CHO warhead) and the VHL E3 ubiquitin ligase (via the (S,R,S)-AHPC moiety). This results in the formation of a ternary complex: Target Protein-(PROTAC)-E3 Ligase.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged target protein into small peptides, effectively eliminating it from the cell.
-
Catalytic Action : After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic mode of action allows PROTACs to be effective at very low concentrations.
Below is a diagram illustrating this proposed signaling pathway:
Caption: Proposed mechanism of action for this compound via the PROTAC pathway.
Quantitative Data and Experimental Protocols
While no specific experimental data exists for "this compound," we can summarize the inhibitory activities of related peptide aldehydes and the binding affinities of VHL ligands to provide context for the expected potency of such a molecule.
Table 1: Inhibitory Activity of Representative Peptide Aldehydes against Cysteine Proteases
| Compound | Target Enzyme | Inhibition Constant (Ki* or IC50) | Reference |
| Cbz-Phe-Phe-CHO | Cruzain | Ki* = 18-350 nM | [4] |
| Cbz-Phe-Phe-CHO | SARS-CoV-2 3CL Protease | EC50 = 470 nM - 7.5 µM | [5] |
| Cbz-Phe-o-Tyr-CHO | Cruzain | Ki* = 1.98 µM | [4] |
Ki represents the apparent inhibition constant.
Table 2: Properties of (S,R,S)-AHPC as a VHL Ligand
| Property | Value | Reference |
| Common Names | VH032-NH2, VHL ligand 1 | [1] |
| Function | Recruitment of von Hippel-Lindau (VHL) protein | [1][3] |
| Inactive Control | (S,S,S)-AHPC | [2] |
Experimental Protocols
To evaluate the efficacy of a novel PROTAC like this compound, a series of biochemical and cell-based assays would be required.
Ternary Complex Formation Assay
Objective: To confirm that the PROTAC can simultaneously bind to the target protein and VHL E3 ligase.
Methodology (e.g., Isothermal Titration Calorimetry - ITC):
-
Purify the recombinant target protease and the VHL-ElonginB-ElonginC (VBC) complex.
-
Titrate the PROTAC into a solution containing the target protease to measure the binding affinity.
-
In a separate experiment, titrate the PROTAC into a solution of the VBC complex.
-
Finally, titrate the target protease into a solution containing a pre-formed complex of the PROTAC and the VBC complex to measure the thermodynamics of ternary complex formation.
In Vitro Degradation Assay
Objective: To demonstrate that the PROTAC can induce the ubiquitination and degradation of the target protein in a cell-free system.
Methodology:
-
Assemble a reaction mixture containing:
-
Recombinant target protease
-
VBC complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., Ube2D2)
-
Ubiquitin
-
ATP
-
The PROTAC molecule at various concentrations.
-
-
Incubate the reaction at 37°C for a defined time course.
-
Stop the reaction and analyze the levels of the target protein by Western blot or another quantitative protein detection method. A decrease in the target protein band indicates successful degradation.
Cellular Target Degradation Assay
Objective: To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Methodology:
-
Culture a cell line that endogenously expresses the target protease.
-
Treat the cells with increasing concentrations of the PROTAC for a set period (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the levels of the target protein using Western blotting or mass spectrometry.
-
Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
The following diagram illustrates a typical experimental workflow for evaluating a PROTAC:
Caption: A generalized experimental workflow for the evaluation of a PROTAC molecule.
Conclusion
While "this compound" is not a classical enzyme inhibitor, it represents a more advanced strategy for enzyme regulation through targeted protein degradation. By leveraging the cell's own ubiquitin-proteasome system, such a molecule could offer a highly potent and selective means of reducing the activity of a target enzyme, with potential applications in various disease contexts. The principles and experimental approaches outlined in this guide provide a foundational understanding for researchers and drug developers interested in this exciting and rapidly evolving field. Further research would be needed to synthesize and test this specific molecule to validate its hypothesized mechanism and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
The Advent of AHPC-Containing Molecules in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, Proteolysis Targeting Chimeras (PROTACs) have gained significant traction. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A key component in many successful PROTACs is the E3 ligase-recruiting ligand. This technical guide provides a comprehensive review of the literature on molecules containing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a potent binder of the von Hippel-Lindau (VHL) E3 ligase. We will delve into their synthesis, biological activity, and the experimental protocols used to evaluate their efficacy, providing a valuable resource for researchers in drug discovery.
Data Presentation: Quantitative Analysis of AHPC-Based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, showcasing the impact of linker composition and target protein identity on degradation potency.
| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 | 99 | [1] |
| ARV-771 | BET proteins | CRPC | <1 | - | [2] |
| PROTAC 14d | BRD4 | - | 158 ± 83 | - | [3] |
| VHL-based KRAS degrader | KRAS | NCI-H358 | 300 | - | [4] |
Note: "-" indicates data not available in the cited literature.
| Compound | E3 Ligase Ligand | Binding Affinity (Kd) to VHL | Reference |
| (S,R,S)-AHPC-Me | VHL | Data not explicitly found | [2][5] |
Experimental Protocols
A robust evaluation of AHPC-containing PROTACs requires a suite of well-defined experimental protocols. This section details the methodologies for key experiments cited in the literature.
Synthesis of an AHPC-Linker Conjugate
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal functional group (e.g., amine or carboxylic acid) for subsequent coupling to a target protein-binding warhead.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Bifunctional linker with appropriate protecting groups (e.g., Boc-protected amine and a terminal alkyne)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA for Boc group removal)
Procedure:
-
Coupling of AHPC to the Linker: Dissolve (S,R,S)-AHPC hydrochloride and the protected bifunctional linker in DMF. Add the coupling agents (HATU and HOBt) and the base (DIPEA). Stir the reaction mixture at room temperature until completion, monitored by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by flash chromatography.
-
Deprotection: The protecting group on the terminal end of the linker is removed. For a Boc-protected amine, this is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Final Purification: The deprotected AHPC-linker conjugate is purified by preparative HPLC to yield the final product, which can then be coupled to the warhead.
HiBiT-Based Target Protein Degradation Assay
This assay provides a quantitative measurement of target protein degradation in live cells.
Principle:
The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9. This tag can combine with a larger fragment (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged target protein.
Protocol:
-
Cell Line Generation: Generate a stable cell line endogenously expressing the HiBiT-tagged protein of interest using CRISPR/Cas9 gene editing.
-
Cell Seeding: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the AHPC-containing PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 24 hours).
-
Lysis and Luminescence Measurement:
-
Endpoint Lytic Mode: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate. Measure the luminescence using a plate reader.
-
Real-time Kinetic Live-Cell Mode: Add the Nano-Glo® Live Cell Assay System reagent, which is cell-permeable, and measure luminescence at multiple time points.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of protein degradation. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[6][7][8]
Western Blotting for Target Protein Degradation
Western blotting is a semi-quantitative method to visualize and confirm the degradation of the target protein.
Protocol:
-
Cell Lysis: After treating cells with the PROTAC for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[9][10][11][12][13]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Principle:
TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium) and an acceptor fluorophore (e.g., fluorescein) when they are in close proximity. One protein is labeled with the donor and the other with the acceptor. The formation of the ternary complex brings the fluorophores close enough for FRET to occur.
Protocol:
-
Protein Labeling: Label the purified target protein and the VHL-ElonginB-ElonginC (VCB) complex with appropriate donor and acceptor fluorophores (e.g., using antibody-based labeling or direct chemical conjugation).
-
Assay Setup: In a microplate, combine the labeled target protein, the labeled VCB complex, and a serial dilution of the AHPC-containing PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Measurement: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.[14][15][16][17][18]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of action of an AHPC-based PROTAC.
Caption: Experimental workflow for AHPC-based PROTAC development.
Caption: Simplified overview of FBXO22 signaling context.[19][20][21]
Conclusion
AHPC-containing molecules represent a significant class of VHL-recruiting ligands that have enabled the development of potent and selective PROTACs against a range of therapeutic targets. This technical guide has provided a comprehensive overview of the current literature, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental processes. As the field of targeted protein degradation continues to evolve, a thorough understanding of the synthesis, evaluation, and mechanism of action of these critical molecular components will be paramount for the successful design and development of novel therapeutics. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing this exciting frontier in medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. a2bchem.com [a2bchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Degradation [worldwide.promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. m.youtube.com [m.youtube.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. berthold.com [berthold.com]
- 18. antbioinc.com [antbioinc.com]
- 19. researchgate.net [researchgate.net]
- 20. genecards.org [genecards.org]
- 21. F-Box Protein FBXO22 Mediates Polyubiquitination and Degradation of CD147 to Reverse Cisplatin Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-CO-Ph-Ph-CHO in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-Ph-Ph-CHO is a key chemical tool used in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed to be incorporated into Proteolysis-Targeting Chimeras (PROTACs). The (S,R,S)-AHPC portion of the molecule is a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, which facilitates the recruitment of the VHL E3 ligase complex. The "-CO-Ph-Ph-CHO" component represents a linker terminating in an aldehyde group, which can be used to conjugate a ligand that binds to a specific protein of interest (POI), thus forming a complete PROTAC.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" pharmacology offers a powerful alternative to traditional small-molecule inhibitors, with the potential for greater potency and selectivity.
These application notes provide detailed protocols for utilizing PROTACs constructed with this compound in common cell-based assays to evaluate their efficacy and cellular effects.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) via its specific ligand and to the VHL E3 ligase via the (S,R,S)-AHPC moiety. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome.
-
Protein Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The ubiquitin molecules and the PROTAC are released and can participate in further rounds of degradation, acting catalytically.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Efficacy of VHL-based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize representative data for VHL-based PROTACs targeting various proteins.
Disclaimer: The following data is for representative VHL-based PROTACs and may not use the exact this compound linker. This data is provided for illustrative purposes to indicate the range of activities that can be expected.
Table 1: In Vitro Degradation Activity of VHL-based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PC3 | 0.86 | >90 | [] |
| BRD4 | EOL-1 | 0.03 | Not Reported | [2] |
| KRAS G12C | NCI-H358 | 100 | >90 | [3] |
| SMARCA2 | MOLM-13 | Sub-nanomolar | >95 | [4] |
Table 2: Anti-proliferative and Cytotoxic Effects of VHL-based PROTACs
| PROTAC Target | Cell Line | IC50 (nM) | Assay Type | Reference |
| BRD4 | Various | Varies | Cell Viability | [2] |
| KRAS G12C | NCI-H358 | Not Reported | Not Reported | [3] |
| SMARCA2 | SMARCA4-deficient | Varies | Proliferation | [4][5] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize a PROTAC synthesized using this compound.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.
Caption: Western Blot Workflow for PROTAC Efficacy.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical dose-response range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the primary antibody for the loading control.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Protocol 2: HiBiT-Based Protein Degradation Assay
This is a high-throughput, luminescence-based method for quantifying protein degradation in live cells. It requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.
Materials:
-
CRISPR-edited cell line with the POI endogenously tagged with HiBiT
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in white, opaque multi-well plates at an appropriate density.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection reagent to room temperature.
-
Add the lytic reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for a few minutes to ensure complete cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax as described for the Western blot protocol.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay is crucial for assessing the off-target effects and general toxicity of the PROTAC. The MTT assay is a common colorimetric method.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion
This compound is a valuable building block for the synthesis of VHL-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of the resulting PROTACs in cell-based assays. By systematically evaluating protein degradation and cytotoxicity, researchers can effectively assess the potency and selectivity of their novel protein degraders, accelerating the drug discovery and development process.
References
Application Note: Protocol for the Solubilization of (S,R,S)-AHPC-Based Compounds for Preclinical Research
Audience: Researchers, scientists, and drug development professionals engaged in preclinical studies involving novel compounds, particularly those utilizing E3 ligase ligands for targeted protein degradation.
Introduction: The compound (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The compound , (S,R,S)-AHPC-CO-Ph-Ph-CHO, is a derivative of this VHL ligand, likely designed for specific therapeutic or research applications. Due to the often hydrophobic nature of such complex organic molecules, proper solubilization is critical for obtaining accurate and reproducible results in biological assays.[4][5][6] This document provides a detailed protocol for the dissolution of (S,R,S)-AHPC-based compounds for experimental use.
Compound Information and Solubility Data
(S,R,S)-AHPC, also known as VH032-NH2, is the foundational component for the molecule of interest.[1][7] While specific solubility data for the extended derivative this compound is not publicly available, the solubility of the parent compound and its hydrochloride salt provides a strong baseline for solvent selection. The addition of the hydrophobic biphenyl (B1667301) carboxaldehyde moiety likely decreases aqueous solubility.
Table 1: Solubility of Parent (S,R,S)-AHPC Compounds
| Compound Name | Solvent | Solubility | Concentration (Molar) | Source |
|---|---|---|---|---|
| (S,R,S)-AHPC | DMSO | 86 mg/mL | 199.73 mM | [7] |
| (S,R,S)-AHPC hydrochloride | DMSO | 93 mg/mL | 199.13 mM | [1] |
| (S,R,S)-AHPC hydrochloride | Water | 93 mg/mL | 199.13 mM | [1] |
| (S,R,S)-AHPC hydrochloride | Ethanol | 93 mg/mL | 199.13 mM |[1] |
Note: The solubility of this compound is anticipated to be highest in organic solvents like Dimethyl Sulfoxide (DMSO). For most in vitro applications, a high-concentration stock solution in 100% DMSO is recommended.[4][6][8][9]
Experimental Protocol for Solubilization
This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for biological experiments.
2.1. Materials and Equipment:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, distilled water or aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
2.2. Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Pre-weighing Preparation: Before opening the vial, allow the compound to equilibrate to room temperature to prevent condensation of moisture, as many compounds are hygroscopic.
-
Weighing: Carefully weigh the desired amount of the compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM). It is advisable to add the solvent to the dry powder.
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.[8][10] Visually inspect the solution for any remaining particulate matter.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C for long-term stability.
2.3. Preparation of Working Solutions: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in the cell culture medium or assay buffer.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the final assay medium. It is crucial to add the DMSO solution to the aqueous medium while vortexing or stirring to ensure rapid dispersion and prevent precipitation of the compound.[8][11]
-
Final Concentration Check: After dilution, visually inspect the working solution for any signs of precipitation or turbidity. If precipitation occurs, a lower final concentration or the use of a co-solvent may be necessary.
Visualization of Mechanism of Action
(S,R,S)-AHPC functions by recruiting the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The workflow and underlying pathway are illustrated below.
Experimental Workflow for Compound Solubilization
Caption: Workflow for preparing stock and working solutions of the compound.
PROTAC Mechanism of Action Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway via VHL recruitment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. biocat.com [biocat.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. agrisera.com [agrisera.com]
Application Notes and Protocols for High-Throughput Screening with (S,R,S)-AHPC-CO-Ph-Ph-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-Ph-Ph-CHO is an E3 ligase ligand-linker conjugate designed for targeted protein degradation. It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This molecule is a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] The aldehyde group (-CHO) on this molecule can serve as a reactive handle for conjugation to a target protein ligand, or it may itself be the active form after metabolic conversion from a primary amine precursor.[5]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel protein degraders.
Mechanism of Action
The fundamental principle behind a PROTAC incorporating the (S,R,S)-AHPC core is the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[3][6] This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[6][]
PROTAC-mediated protein degradation pathway.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for a PROTAC derived from this compound. These values are typical endpoints for HTS assays and subsequent validation.
| Parameter | Description | Hypothetical Value | Assay Method |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 50 nM | In-Cell Western, TR-FRET, HiBiT |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | >90% | In-Cell Western, TR-FRET, HiBiT |
| Ternary Complex Formation (BRET/FRET) | A measure of the PROTAC's ability to induce proximity between the target protein and VHL. | EC50 = 100 nM | NanoBRET/TR-FRET |
| Cellular Permeability (Papp) | Apparent permeability coefficient, indicating the ability of the PROTAC to cross cell membranes. | 1.5 x 10-6 cm/s | PAMPA, Caco-2 |
| Target Engagement (IC50) | The concentration of the PROTAC that displaces 50% of a fluorescent ligand from the target protein. | 25 nM | Fluorescence Polarization |
| Off-Target Effects | Degradation of other proteins at a given concentration. | Minimal at 1 µM | Proteomics (Mass Spectrometry) |
Experimental Protocols
Detailed methodologies for key experiments in a high-throughput screening campaign are provided below.
High-Throughput Screening Workflow
High-throughput screening workflow for PROTACs.
HiBiT-Based Protein Degradation Assay (High-Throughput)
This protocol is adapted for a high-throughput format to quantify target protein degradation.[5][8]
Objective: To measure the dose-dependent degradation of a target protein induced by this compound derivatives.
Materials:
-
CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with a HiBiT peptide.[8]
-
Assay plates (384-well, white, solid bottom).
-
This compound and its derivatives, serially diluted.
-
Nano-Glo® HiBiT Lytic Detection System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HiBiT-tagged cells in 384-well plates at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in assay medium.
-
Compound Treatment: Add the compound dilutions to the cells. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add the lytic reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the normalized signal against the compound concentration.
-
Calculate the DC50 and Dmax values using a non-linear regression model.
-
TR-FRET Assay for Target Protein Quantification (Secondary Screen)
This assay provides a sensitive and robust method for quantifying the target protein in a lysate format.[]
Objective: To validate the degradation of the target protein identified in the primary screen.
Materials:
-
Cell line expressing the target protein.
-
Assay plates (384-well, low-volume, white).
-
This compound hit compounds.
-
Lysis buffer.
-
TR-FRET antibody pair for the target protein (one labeled with a donor fluorophore, the other with an acceptor).
-
TR-FRET compatible plate reader.
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with the hit compounds as described in the HiBiT assay protocol.
-
Cell Lysis: After incubation, lyse the cells directly in the wells by adding the appropriate lysis buffer.
-
Antibody Addition: Add the TR-FRET antibody pair to the cell lysate.
-
Incubation: Incubate the plate at room temperature for the time specified by the antibody manufacturer to allow for antibody-protein binding.
-
Data Acquisition: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Normalize the ratio to the vehicle control.
-
Plot the normalized ratio against the compound concentration to confirm the DC50 and Dmax values.
-
NanoBRET™ Ternary Complex Formation Assay
This assay measures the intracellular proximity between the VHL E3 ligase and the target protein induced by the PROTAC.
Objective: To determine if the PROTAC induces the formation of a ternary complex in living cells.
Materials:
-
Cell line co-expressing the target protein fused to NanoLuc® luciferase and VHL fused to a HaloTag® ligand.
-
Assay plates (96-well or 384-well, white).
-
This compound hit compounds.
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
BRET-capable plate reader.
Protocol:
-
Cell Seeding: Seed the engineered cells in the assay plates and allow them to adhere.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the VHL-HaloTag® fusion protein.
-
Compound Treatment: Add serial dilutions of the hit compounds to the labeled cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Data Acquisition: Immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the compound concentration to determine the EC50 for ternary complex formation.
-
Conclusion
This compound is a versatile chemical probe for the development of VHL-recruiting PROTACs. The protocols outlined above provide a robust framework for high-throughput screening and validation of novel protein degraders. By employing a combination of primary HTS assays and secondary validation experiments, researchers can efficiently identify and characterize potent and selective degraders for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling (S,R,S)-AHPC-CO-Ph-Ph-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical labeling of the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-CO-Ph-Ph-CHO. The terminal aldehyde group (-CHO) on this molecule serves as a versatile chemical handle for conjugation to various reporter tags, including fluorescent dyes, biotin (B1667282), and mass tags. These labeling techniques are critical for a range of applications in drug discovery and chemical biology, such as target engagement studies, cellular localization, and quantitative proteomics.
Introduction to Labeling Strategies
The aldehyde functional group on this compound allows for highly selective (chemoselective) ligation reactions under mild conditions. The most common and effective strategies for labeling aldehydes on small molecules involve the formation of stable hydrazone or oxime linkages. Additionally, the aldehyde can be targeted for biotinylation for affinity-based applications or labeled with isobaric mass tags for quantitative mass spectrometry.
I. Fluorescent Labeling via Hydrazone/Oxime Formation
Fluorescent labeling enables the visualization and tracking of this compound in various experimental settings, including cell imaging and in vitro binding assays.[][2] This protocol describes the use of fluorescently-labeled hydrazides or aminooxy compounds to form a stable hydrazone or oxime bond with the aldehyde.
Protocol: Fluorescent Labeling
Materials:
-
This compound
-
Fluorescent hydrazide or aminooxy-dye (e.g., Cy5-hydrazide, Alexa Fluor 488-aminooxy)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0, or other suitable amine-free buffer.
-
Aniline (B41778) (optional, as a catalyst)
-
Quenching solution (e.g., excess glycine (B1666218) or hydroxylamine)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for product verification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10-20 mM stock solution of the fluorescent hydrazide or aminooxy-dye in anhydrous DMF or DMSO. Protect from light.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution with the reaction buffer to a final concentration of 1-5 mM.
-
Add the fluorescent hydrazide or aminooxy-dye stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the dye over the aldehyde is recommended to drive the reaction to completion.
-
(Optional) For slower reactions, particularly oxime formation, aniline can be added as a catalyst to a final concentration of 10-100 mM.[3]
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
To consume any unreacted aldehyde, add a quenching solution (e.g., 50 mM glycine) and incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the fluorescently labeled product from excess dye and unreacted starting material using reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a suitable starting point.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye and the small molecule.
-
-
Product Characterization:
-
Confirm the identity and purity of the labeled product by mass spectrometry (e.g., LC-MS). The expected mass will be the sum of the masses of this compound and the fluorescent label, minus the mass of water.
-
Determine the concentration of the purified product using UV-Vis spectrophotometry, measuring the absorbance at the dye's maximum wavelength.
-
Experimental Workflow: Fluorescent Labeling
Caption: Workflow for fluorescent labeling of this compound.
II. Biotinylation for Affinity-Based Applications
Biotinylation of this compound allows for its use in pull-down assays, affinity purification, and various detection methods utilizing the high-affinity interaction between biotin and avidin/streptavidin.[4][5][6]
Protocol: Biotinylation
Materials:
-
This compound
-
Biotin-hydrazide or Aminooxy-biotin
-
Anhydrous DMF or DMSO
-
Reaction Buffer: PBS, pH 6.0-7.0
-
HPLC system for purification
-
Mass spectrometer for product verification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10-20 mM stock solution of biotin-hydrazide or aminooxy-biotin in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution with the reaction buffer to a final concentration of 1-5 mM.
-
Add the biotin-hydrazide or aminooxy-biotin stock solution to the reaction mixture at a 1.5 to 3-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the biotinylated product by reverse-phase HPLC using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
-
Product Characterization:
-
Verify the mass of the purified product using LC-MS. The expected mass will be the sum of the masses of this compound and the biotinylation reagent, minus the mass of water.
-
Logical Relationship: Biotinylation for Pull-Down Assays
Caption: Logic of using biotinylated this compound in a pull-down assay.
III. Mass Tag Labeling for Quantitative Proteomics
For quantitative mass spectrometry-based proteomics, this compound can be labeled with isobaric mass tags, such as Tandem Mass Tags (TMT). This allows for the relative quantification of the molecule's binding partners or its abundance across different samples. The aldehyde can be derivatized with a hydrazide- or aminooxy-containing linker that also possesses a primary amine, which can then be labeled with an amine-reactive TMT reagent.
Protocol: Two-Step Mass Tag Labeling
Materials:
-
This compound
-
Hydrazide-PEG-amine or Aminooxy-PEG-amine linker
-
Amine-reactive TMT reagent
-
Anhydrous DMF or DMSO
-
Reaction Buffer 1: PBS, pH 6.0-7.0
-
Reaction Buffer 2: Triethylammonium bicarbonate (TEAB) buffer, pH 8.5
-
Hydroxylamine (B1172632) (for quenching TMT reaction)
-
HPLC system for purification
-
Mass spectrometer for product verification
Procedure:
Step 1: Linker Conjugation
-
React this compound with a 1.5 to 3-fold molar excess of a hydrazide-PEG-amine or aminooxy-PEG-amine linker in Reaction Buffer 1 for 2-4 hours at room temperature.
-
Purify the amine-functionalized product by reverse-phase HPLC.
-
Verify the product by mass spectrometry.
Step 2: TMT Labeling
-
Dissolve the purified amine-functionalized product in Reaction Buffer 2.
-
Add the amine-reactive TMT reagent according to the manufacturer's protocol, typically at a concentration that ensures complete labeling.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction with 5% hydroxylamine for 15 minutes.
-
Purify the final TMT-labeled product by reverse-phase HPLC.
-
Confirm the final product by mass spectrometry.
Signaling Pathway: TMT Labeling and Quantitative Proteomics
Caption: Pathway for quantitative proteomics using TMT-labeled this compound.
Quantitative Data Summary
The choice of labeling chemistry can impact the stability and efficiency of the conjugation. The following tables summarize key quantitative parameters for hydrazone and oxime formation.
Table 1: Comparison of Hydrazone and Oxime Linkage Stability
| Linkage Type | Relative Hydrolytic Stability | Equilibrium Constant (Keq, M⁻¹) | Notes |
| Hydrazone | Lower | 10⁴ - 10⁶[3] | More susceptible to hydrolysis, especially at acidic pH.[7] |
| Oxime | Higher | > 10⁸[3] | Generally more stable across a wider pH range, making it preferable for in vivo applications.[7][8] |
Table 2: Typical Reaction Parameters and Efficiencies
| Parameter | Hydrazone Formation | Oxime Formation |
| pH | 5.0 - 7.0 | 5.0 - 7.0 |
| Catalyst | Generally not required | Aniline can increase rate[3] |
| Reaction Time | 1 - 4 hours | 2 - 12 hours (without catalyst) |
| Typical Molar Excess of Label | 1.5 - 5 fold | 1.5 - 10 fold |
| Reported Efficiency | > 90% (with optimization) | > 90% (with optimization) |
Note: Reaction efficiencies are highly dependent on the specific reactants, concentrations, and reaction conditions. The values provided are typical ranges and should be optimized for each specific application.
References
- 2. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotinylation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Cell Permeability Assay of (S,R,S)-AHPC-CO-Ph-Ph-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-Ph-Ph-CHO is an E3 ligase ligand-linker conjugate, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that function by inducing the degradation of specific target proteins. The (S,R,S)-AHPC moiety is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2]. The overall efficacy of a PROTAC is highly dependent on its ability to permeate cell membranes to reach its intracellular target protein and engage the E3 ligase machinery. Therefore, assessing the cell permeability of this compound, and PROTACs derived from it, is a critical step in the drug discovery and development process.
This document provides detailed application notes and a comprehensive protocol for evaluating the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into a compound's potential for oral absorption and its interaction with cellular transport mechanisms[3][4][5].
Data Presentation
The following table summarizes hypothetical permeability data for this compound and control compounds in a Caco-2 permeability assay.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | % Recovery | Permeability Classification |
| This compound | 2.5 | 3.8 | 92.5 | Moderate Permeability, Potential Efflux Substrate |
| Atenolol (Low Permeability Control) | 0.5 | 1.1 | 98.2 | Low |
| Metoprolol (High Permeability Control) | 25.0 | 1.0 | 95.7 | High |
| Digoxin (P-gp Substrate Control) | 1.5 | 8.5 | 89.9 | Low Permeability, Efflux Substrate |
Experimental Protocols
Caco-2 Cell Permeability Assay Protocol
This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Atenolol, Metoprolol, Digoxin (control compounds)
-
Lucifer Yellow
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
LC-MS/MS system for sample analysis
2. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Prior to the assay, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values >200 Ω·cm² are suitable for the assay[6]. The integrity can also be checked using the Lucifer Yellow rejection assay[4].
3. Permeability Assay (Bidirectional Transport):
-
Prepare transport buffer (HBSS, pH 7.4).
-
Prepare a stock solution of this compound and control compounds in DMSO and dilute to a final concentration of 10 µM in transport buffer. The final DMSO concentration should be ≤ 1%.
-
Gently wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) Transport: Add 0.4 mL of the test compound solution to the apical (upper) chamber and 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) Transport: Add 1.2 mL of the test compound solution to the basolateral chamber and 0.4 mL of fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation period, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio by dividing the Papp value from the B-A transport by the Papp value from the A-B transport. An efflux ratio ≥ 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp)[7].
-
Determine the percent recovery to assess compound loss due to metabolism or binding to the plate.
Visualizations
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Hypothetical Signaling Pathway for a PROTAC utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols for (S,R,S)-AHPC-Based Chemical Probes
A Note on (S,R,S)-AHPC-CO-Ph-Ph-CHO: Specific experimental data and protocols for the exact molecule this compound are not extensively available in published literature. However, this molecule belongs to a well-characterized class of chemical probes built upon the (S,R,S)-AHPC core. This core structure is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly known as VH032.[1][2][3] The "-CO-Ph-Ph-CHO" moiety represents a linker and a reactive aldehyde warhead designed to conjugate with a target protein.
These application notes provide a comprehensive guide to using (S,R,S)-AHPC-based probes for targeted protein degradation via the Proteolysis-Targeting Chimera (PROTAC) technology. The principles and protocols described here are broadly applicable to this compound and other derivatives.
Introduction to (S,R,S)-AHPC-Based Probes
(S,R,S)-AHPC and its derivatives are fundamental building blocks in the field of targeted protein degradation.[4][5] They function as the E3 ligase-recruiting component of PROTACs. A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC for VHL), and a linker that connects the two.[6][7]
By bringing the POI and the VHL E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI.[7][8] This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell.[9][10] This approach allows for the targeting of proteins previously considered "undruggable" by traditional inhibitors.[8]
Mechanism of Action: VHL-Mediated Protein Degradation
The signaling pathway for an (S,R,S)-AHPC-based PROTAC involves the hijacking of the cell's natural ubiquitin-proteasome system. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL protein, which is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2VHL) E3 ubiquitin ligase complex.[10][11] Simultaneously, the other end of the PROTAC binds to the target POI. This induced proximity results in the formation of a stable ternary complex (POI-PROTAC-VHL), which is competent for ubiquitination and subsequent degradation.
Quantitative Data of Representative (S,R,S)-AHPC Derivatives
The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands and the stability of the ternary complex. The table below summarizes data for the core VHL ligand and PROTACs derived from it. This provides a baseline for understanding the potential activity of novel derivatives.
| Compound/PROTAC | Description | Quantitative Data |
| VH032 | The parent VHL ligand, identical to the core of (S,R,S)-AHPC.[1] | Kd for VHL: 185 nM[1] |
| ARV-771 | A BET bromodomain-targeting PROTAC synthesized from an (S,R,S)-AHPC-Me derivative.[4][12] | DC50 (BET protein degradation) < 1 nM in CRPC cells[4][12] |
| GMB-475 | A BCR-ABL1-targeting PROTAC using the (S,R,S)-AHPC core.[2] | IC50 (BCR-ABL1 degradation) of 1.11 µM in Ba/F3 cells[2] |
| (S,R,S)-AHPC-Me | A methylated derivative of (S,R,S)-AHPC used as a VHL ligand in PROTAC synthesis.[12] | Used to synthesize ARV-771, which potently degrades BET proteins.[12] |
-
Kd: Dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
The solubility of PROTACs can be challenging and is critical for reliable experimental results.[13][14] The following protocols are generalized from methods used for various (S,R,S)-AHPC derivatives and should be optimized for the specific molecule.
Materials:
-
(S,R,S)-AHPC-based chemical probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Vortex mixer, sonicator
A. Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the desired amount of the (S,R,S)-AHPC derivative powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 1 month at -20°C or 6 months at -80°C when protected from light.
B. Preparation of Working Solutions for In Vitro Cell-Based Assays:
-
Thaw a stock solution aliquot.
-
Serially dilute the stock solution with cell culture medium to achieve the final desired concentrations for treating cells.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
C. Preparation of Formulations for In Vivo Experiments (Example): This protocol yields a clear solution and should be prepared fresh on the day of use.[4]
-
Solvent System: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Take the required volume from the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix thoroughly.
-
Add Saline to reach the final volume and mix until the solution is homogeneous.
Protocol 2: Western Blot for Quantifying Protein Degradation
Western blotting is the standard method to measure the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cultured cells expressing the protein of interest (POI)
-
(S,R,S)-AHPC-based probe and vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the (S,R,S)-AHPC probe in cell culture medium.
-
Treat cells with the different concentrations of the probe for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[9]
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.[15]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add 4x or 6x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.[15]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween-20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Re-probe the same membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC50 and Dmax.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC TFA - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for Efficacy Testing of (S,R,S)-AHPC-CO-Ph-Ph-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This document provides a comprehensive set of protocols for the preclinical evaluation of a novel, hypothetical PROTAC, (S,R,S)-AHPC-CO-Ph-Ph-CHO. The "(S,R,S)-AHPC" moiety is a known ligand for the von Hippel-Lindau (VHL) E3 ligase. The "Ph-Ph-CHO" component is a hypothetical warhead designed to bind to a specific protein target. As the target of this PROTAC is yet to be identified, this guide will cover protocols for target identification and validation, followed by in vitro and in vivo efficacy studies.
1. Target Identification and Engagement
The initial and most critical step is to identify the protein target of this compound. The following protocols describe methods to identify and confirm the direct binding of the PROTAC to its target.
1.1. Chemical Proteomics for Target Identification
This protocol describes an affinity purification-mass spectrometry (AP-MS) approach to identify the binding partners of the PROTAC. A biotinylated version of the PROTAC will be required for this assay.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Cell Culture and Lysis:
-
Culture a relevant cancer cell line to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin beads that have been pre-incubated with either the biotinylated this compound or a biotin-only control.
-
Allow the binding to proceed for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing elution buffer.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the PROTAC-treated sample compared to the control.
-
1.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1][2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the putative target protein in the soluble fraction by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
2. In Vitro Efficacy Assessment
Once the target protein has been identified and validated, the following in vitro assays will determine the efficacy of this compound in degrading the target and its impact on cancer cell pathophysiology.
2.1. Western Blot for Target Protein Degradation
This is the most direct method to measure the degradation of the target protein induced by the PROTAC.[3]
Experimental Protocol: Western Blot Analysis of Protein Degradation
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for various time points (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation) values.
-
Table 1: Summary of In Vitro Protein Degradation Data
| Parameter | This compound |
| Cell Line | [Specify Cell Line] |
| Treatment Time (h) | 24 |
| DC50 (nM) | [Hypothetical Value] |
| Dmax (%) | [Hypothetical Value] |
2.2. Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (concentration that inhibits 50% of cell growth).
-
Table 2: Summary of In Vitro Cell Viability Data
| Parameter | This compound |
| Cell Line | [Specify Cell Line] |
| Incubation Time (h) | 72 |
| IC50 (nM) | [Hypothetical Value] |
2.3. Apoptosis Assay
This assay determines if the observed decrease in cell viability is due to the induction of apoptosis.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
2.4. Cell Cycle Analysis
This assay investigates whether the PROTAC affects cell cycle progression.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
3. In Vivo Efficacy Assessment
A xenograft mouse model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[4][]
Experimental Protocol: Xenograft Mouse Model
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID).
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for target protein levels).
-
Table 3: Summary of In Vivo Efficacy Data
| Parameter | Vehicle Control | This compound |
| Mouse Strain | NOD-SCID | NOD-SCID |
| Cell Line | [Specify Cell Line] | [Specify Cell Line] |
| Dosing Schedule | [Specify Schedule] | [Specify Schedule] |
| Final Tumor Volume (mm³) | [Hypothetical Value] | [Hypothetical Value] |
| Tumor Growth Inhibition (%) | 0 | [Hypothetical Value] |
| Change in Body Weight (%) | [Hypothetical Value] | [Hypothetical Value] |
4. Visualizations
Diagram 1: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Diagram 2: Experimental Workflow for In Vitro Efficacy
Caption: Workflow for in vitro efficacy testing.
Diagram 3: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway impacted by the PROTAC.
References
Troubleshooting & Optimization
Improving the solubility of (S,R,S)-AHPC-CO-Ph-Ph-CHO in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (S,R,S)-AHPC-CO-Ph-Ph-CHO in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound, like many other PROTAC-related molecules containing the (S,R,S)-AHPC core, is a hydrophobic molecule with inherently low solubility in aqueous solutions. The large phenyl-phenyl-aldehyde tail further contributes to its poor water solubility. Direct dissolution in buffers like PBS will likely result in precipitation or the formation of a suspension.
Q2: What is the recommended first step for dissolving this compound for in vitro experiments?
A2: The recommended initial step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this class of compounds. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could cause premature precipitation.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is not sufficient to maintain the solubility of the compound in the final aqueous solution. To address this, you can try several strategies:
-
Decrease the final concentration: Lowering the final concentration of the compound in your assay may keep it below its solubility limit in the final buffer composition.
-
Use co-solvents: Incorporating co-solvents in your final aqueous buffer can increase the solubility of your compound.
-
Employ solubilizing agents: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic molecule and improve its aqueous solubility.
Q4: Are there established protocols for solubilizing similar compounds that I can adapt?
A4: Yes, several protocols have been successfully used for various (S,R,S)-AHPC derivatives and can be adapted for this compound. These often involve a combination of DMSO, PEG300, and a surfactant like Tween-80, or the use of cyclodextrins.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock
This guide provides a systematic approach to troubleshooting and resolving compound precipitation when diluting a DMSO stock of this compound into an aqueous buffer.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Experimental Protocols & Data
Protocol 1: Co-Solvent Formulation
This protocol is adapted from established methods for solubilizing hydrophobic small molecules for in vivo and in vitro studies.[1][2][3]
Objective: To prepare a clear, aqueous solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20-50 mg/mL). Ensure the stock solution is clear. Gentle warming or sonication may be used to aid dissolution.[1][2]
-
Add co-solvents sequentially: For a 1 mL final working solution, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Final Observation: The final solution should be clear. If precipitation or phase separation occurs, the initial stock concentration may be too high, or this formulation may not be suitable for the desired final concentration.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes a cyclodextrin to encapsulate the hydrophobic compound, improving its aqueous solubility.[1][2][3]
Objective: To prepare a clear, aqueous solution of this compound using a cyclodextrin.
Materials:
-
This compound
-
Anhydrous DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare a stock solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20-50 mg/mL).
-
Prepare the final working solution: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly.
-
Final Observation: The resulting solution should be clear.
Summary of Formulation Strategies
| Formulation Component | Protocol 1: Co-Solvent | Protocol 2: Cyclodextrin | Purpose |
| DMSO | 10% | 10% | Primary organic solvent for stock solution |
| PEG300 | 40% | - | Co-solvent to improve solubility |
| Tween-80 | 5% | - | Surfactant to prevent precipitation |
| SBE-β-CD | - | 18% (in final volume) | Encapsulating agent to increase solubility |
| Saline | 45% | 72% (in final volume) | Aqueous vehicle |
Note: The percentages represent the volumetric ratio in the final prepared solution. The achievable final concentration of this compound will depend on its intrinsic solubility in these formulations and should be determined empirically. It is recommended to start with a lower target concentration and increase it if the solution remains clear.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the logical relationship in selecting a solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy for this compound.
References
Off-target effects of (S,R,S)-AHPC-CO-Ph-Ph-CHO and how to mitigate them
Welcome to the technical support center for (S,R,S)-AHPC-CO-Ph-Ph-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this PROTAC® (Proteolysis Targeting Chimera) and strategies to mitigate them.
Introduction
This compound is a heterobifunctional molecule designed to induce the degradation of a target protein. It is composed of three key components:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This moiety, based on the (S,R,S)-AHPC scaffold, recruits the VHL E3 ligase.
-
A warhead for the protein of interest (POI): This is the portion of the molecule that will be conjugated to a ligand specific for your target protein.
-
A linker (CO-Ph-Ph-CHO): This phenyl-phenyl-aldehyde linker connects the VHL ligand to the warhead.
The aldehyde functional group in the linker is a reactive electrophile, which can potentially lead to off-target covalent modifications. This guide will help you understand and address potential off-target effects arising from all components of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a component of a PROTAC. When conjugated to a target-specific warhead, the resulting PROTAC facilitates the formation of a ternary complex between your protein of interest (POI) and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: What are the potential sources of off-target effects with this molecule?
A2: Off-target effects can arise from three main sources:
-
The (S,R,S)-AHPC VHL ligand: While designed for VHL, it could have weak interactions with other proteins.
-
The CO-Ph-Ph-CHO linker: The phenyl-phenyl structure could lead to non-specific hydrophobic interactions. More significantly, the terminal aldehyde group is a reactive electrophile that can form covalent bonds with nucleophilic residues (like lysine, cysteine, and histidine) on off-target proteins.[1]
-
The conjugated warhead: The ligand for your POI may have its own off-target binding profile.
Q3: What are the two main types of off-target effects I should be aware of?
A3:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than your intended target. This can occur if the PROTAC forms a stable ternary complex with an off-target protein and the E3 ligase.
-
Degradation-independent off-targets: The PROTAC molecule itself might have pharmacological effects independent of protein degradation. This can be caused by the binding of any of its components to other proteins or, in the case of the aldehyde linker, through covalent modification of off-target proteins.
Q4: How can the aldehyde linker contribute to off-target effects and cytotoxicity?
A4: Aldehydes are reactive compounds that can be cytotoxic.[2][3][4] They can react with biological nucleophiles such as amines on proteins and DNA, potentially leading to protein dysfunction, DNA damage, and cellular stress.[5][6][7] This can manifest as unexpected cellular phenotypes or toxicity that are independent of the degradation of your target protein.
Q5: Is there a negative control I can use for my experiments?
A5: Yes, using an inactive stereoisomer of the VHL ligand, such as (S,S,S)-AHPC, conjugated to your warhead is an excellent negative control. This molecule should not be able to recruit VHL effectively and therefore should not induce the degradation of your target protein. Any observed effects with this control molecule could indicate degradation-independent off-target effects of your warhead or linker.
Troubleshooting Guide
This guide will help you troubleshoot common issues and investigate potential off-target effects during your experiments with this compound-based PROTACs.
Issue 1: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular phenotype or toxicity that is not consistent with the known function of your target protein, it could be due to off-target effects.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine the concentration at which the unexpected phenotype occurs. Compare this to the concentration required for target degradation. Off-target effects may occur at higher concentrations.
-
Use Control Compounds:
-
Inactive E3 Ligand Control: Synthesize and test a version of your PROTAC with an inactive VHL ligand stereoisomer (e.g., (S,S,S)-AHPC). If the phenotype persists, it is likely independent of VHL-mediated degradation.
-
Warhead-Only Control: Test your unconjugated warhead to see if it produces the same phenotype.
-
This compound Control: If possible, test the unconjugated VHL ligand-linker to assess its intrinsic activity.
-
-
Washout Experiment: To determine if the effect is reversible, treat cells with the PROTAC for a specific duration, then wash it out and monitor the cells to see if the phenotype reverts. Covalent off-target effects from the aldehyde linker may be irreversible or slowly reversible.
-
Global Proteomics: Perform quantitative mass spectrometry-based proteomics to identify unintended protein degradation or changes in protein expression that could explain the phenotype.
Issue 2: Incomplete or No Target Degradation
If you are not observing the expected degradation of your target protein, consider the following possibilities.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to confirm that your PROTAC is binding to the target protein inside the cells.
-
Optimize Concentration and Time: Perform a detailed dose-response and time-course experiment. PROTACs can exhibit a "hook effect," where degradation is less efficient at very high concentrations due to the formation of non-productive binary complexes.
-
Assess Cell Permeability: The physicochemical properties of the final PROTAC, influenced by the linker, can affect its ability to cross the cell membrane. If target engagement is low in cells but high in vitro, permeability may be an issue.
-
Check for Ternary Complex Formation: Use biophysical techniques like TR-FRET, SPR, or ITC to confirm that your PROTAC can form a stable ternary complex with your target protein and VHL. The rigidity of the phenyl-phenyl linker can influence the geometry of this complex.
Data Presentation
Table 1: Summary of Potential Off-Target Liabilities
| Component | Potential Off-Target Liability | Mitigation Strategies |
| (S,R,S)-AHPC (VHL Ligand) | Weak binding to other proteins. | Use inactive (S,S,S)-AHPC control; perform proteomics to identify off-target degradation. |
| CO-Ph-Ph-CHO (Linker) | Phenyl-Phenyl: Non-specific hydrophobic interactions, potential for π-π stacking with off-targets. | Modify linker to improve solubility (e.g., incorporate PEG units); use biophysical methods to assess non-specific binding. |
| Aldehyde: Covalent modification of nucleophilic residues on off-target proteins, leading to cytotoxicity and degradation-independent effects.[5][6] | Use lower effective concentrations; perform washout experiments to assess reversibility; use proteomics to identify covalently modified proteins. Consider linker modification to a less reactive group if off-target effects are severe. | |
| Warhead (POI Ligand) | Off-target binding profile of the warhead itself. | Test the unconjugated warhead as a control; use a more selective warhead if available. |
Table 2: Experimental Approaches for On- and Off-Target Effect Assessment
| Experiment | Purpose | Expected Outcome for On-Target Effect | Interpretation of Off-Target Effects |
| Quantitative Proteomics (MS) | Unbiased identification of all degraded proteins. | Selective degradation of the target protein. | Degradation of other proteins indicates off-target degradation. Changes in protein levels without degradation may indicate downstream effects or cellular stress. |
| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in cells. | Increased thermal stability of the target protein in the presence of the PROTAC. | Stabilization of other proteins may indicate off-target binding. |
| NanoBRET™ Target Engagement Assay | Quantify target engagement in live cells. | A dose-dependent increase in BRET signal. | Engagement with off-target proteins if specific assays are available. |
| Washout Experiment | Assess the reversibility of the PROTAC's effects. | Target protein levels recover after PROTAC removal. | Phenotype persists after washout, suggesting irreversible covalent modification by the aldehyde linker. |
| Inactive Stereoisomer Control | Differentiate degradation-dependent from degradation-independent effects. | No degradation of the target protein. | Any observed phenotype is likely due to the warhead or linker and is independent of VHL-mediated degradation. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Degradation Profiling
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at its optimal degradation concentration (and a higher concentration to exacerbate off-target effects), a vehicle control (e.g., DMSO), and the inactive stereoisomer control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across all conditions. Look for proteins that are significantly downregulated only in the presence of the active PROTAC.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.
Visualizations
Caption: On-target vs. potential off-target pathways of the PROTAC.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Dosage of (S,R,S)-AHPC-CO-Ph-Ph-CHO for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (S,R,S)-AHPC-CO-Ph-Ph-CHO in cell culture experiments. Given the structure of this compound, it is presumed to function as a Proteolysis Targeting Chimera (PROTAC). The (S,R,S)-AHPC component is a known ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The "CO-Ph-Ph-CHO" moiety likely serves as the "warhead" that binds to a specific target protein, thereby inducing its degradation through the ubiquitin-proteasome system.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is hypothesized to be a PROTAC. This type of molecule is heterobifunctional, meaning it has two distinct binding domains connected by a linker.[4][5] One end, (S,R,S)-AHPC, recruits the VHL E3 ubiquitin ligase, a component of the cell's natural protein disposal machinery.[1][6] The other end, the "warhead" (-CO-Ph-Ph-CHO), is designed to bind to a specific protein of interest (POI). By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin molecules. This polyubiquitination marks the POI for degradation by the proteasome.[4]
Q2: How should I dissolve and store this compound?
A2: For a stock solution, it is recommended to dissolve the compound in a high-quality, anhydrous solvent like DMSO to a concentration of 10 mM.[7] To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. When preparing working solutions for cell culture experiments, dilute the DMSO stock in your culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.1% to 0.5%, to prevent solvent-induced cytotoxicity.[8]
Q3: What is a good starting concentration range for my initial experiments?
A3: For initial dose-response experiments with a novel PROTAC, a broad concentration range is advisable. A starting range from 1 nM to 10 µM is often recommended.[9] The optimal concentration can vary significantly depending on the cell line, the expression level of the target protein, and the specific experimental conditions. A dose-response curve is essential to determine key parameters like the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum degradation achievable).[10]
Q4: What are the essential negative controls to include in my experiments?
A4: Proper negative controls are critical for validating the specific mechanism of action of a PROTAC.[9] Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that is unable to bind to either the target protein or the E3 ligase, but possesses similar physical properties.
-
E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase (in this case, a derivative of (S,R,S)-AHPC) to control for effects that are independent of target degradation.
-
Target Ligand Only (Warhead): The small molecule that binds to the target protein to distinguish between degradation and simple inhibition.
-
Proteasome Inhibitor: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, thus confirming the involvement of the ubiquitin-proteasome system.[10]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[11][12] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[11] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of this effect.[12]
Troubleshooting Guides
Issue 1: High levels of cell death are observed after treatment.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the optimal, non-toxic concentration range.[8] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired protein degradation. A time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) is recommended.[9] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control.[8] |
| Off-target effects. | The PROTAC may be degrading other essential proteins. Use quantitative proteomics to get a global view of protein level changes upon treatment.[11] Consider redesigning the PROTAC with a more selective "warhead" if off-target effects are confirmed. |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[8] |
Issue 2: No significant degradation of the target protein is observed.
| Possible Cause | Recommended Solution |
| Poor cell permeability. | PROTACs are often large molecules and may have difficulty crossing the cell membrane.[11] Consider modifying the linker to improve physicochemical properties.[5] |
| Inefficient ternary complex formation. | Even if the PROTAC binds to the target and the E3 ligase individually, it may not effectively form a stable ternary complex.[12] Biophysical assays like TR-FRET or co-immunoprecipitation can be used to assess ternary complex formation.[10] |
| Incorrect E3 ligase choice. | The chosen E3 ligase (VHL) may not be expressed at sufficient levels in the cell line being used.[11] Confirm the expression of VHL in your target cells via Western blot or qPCR. |
| High protein synthesis rate. | The cell may be synthesizing new target protein at a rate that counteracts the degradation.[10] Try a shorter treatment time (<6 hours) which may reveal more profound degradation before new synthesis occurs. |
| PROTAC instability. | The compound may be unstable in the cell culture medium. Assess the stability of your PROTAC in the media over the time course of your experiment.[11] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variation in cell culture conditions. | Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities and confluency.[11] |
| Reagent variability. | Use freshly prepared reagents. Ensure consistent quality of antibodies and other materials. Aliquot stock solutions of the PROTAC to avoid multiple freeze-thaw cycles.[9] |
| Inconsistent incubation times. | Use a precise timer for all incubation steps to ensure reproducibility.[9] |
Data Presentation
Table 1: Reference Degradation Parameters for VHL-based PROTACs
Disclaimer: The following data is for illustrative purposes and represents typical values for other VHL-based PROTACs. The optimal concentrations for this compound must be determined empirically for each specific cell line and target protein.
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET protein | CRPC cells | <1 nM | >90% | [2][3] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM | Not reported | [1][13] |
| A PROTAC targeting AR | Androgen Receptor (AR) | LNCaP, VCaP, 22Rv1 cells | 0.2-1 nM | >95% | [14] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Curve and Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of this compound.
-
Cell Seeding: Plate the cells of interest in a multi-well plate at a density that will keep them in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[9]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[15]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control for each sample.[15]
-
Plot the normalized target protein levels (%) against the log of the PROTAC concentration to determine the DC50 and Dmax.[10]
-
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol is for evaluating the effect of this compound on cell viability.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare a series of dilutions of the compound in complete culture medium. A typical starting range might be 0.1 to 100 µM. Include a vehicle control (DMSO). Add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the wells.[17]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan (B1609692) crystals.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from the experimental wells. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (concentration that inhibits 50% of cell viability).[17]
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-mediated protein degradation.
Caption: Experimental workflow for dosage optimization of this compound.
Caption: Troubleshooting decision tree for lack of protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting unexpected results in assays with (S,R,S)-AHPC-CO-Ph-Ph-CHO
Technical Support Center: (S,R,S)-AHPC-CO-Ph-Ph-CHO
Welcome to the technical resource center for this compound, a potent, reversible covalent inhibitor of Cathepsin X (CTX). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers achieve consistent and reliable results in their assays.
The inhibitor, hereafter referred to as "CTX-Inhibitor-A," features a terminal aldehyde (-CHO) functional group which acts as a "warhead." This group forms a thiohemiacetal adduct with the active site cysteine residue of Cathepsin X, effectively blocking its proteolytic activity. The specific (S,R,S) stereochemistry is critical for high-affinity binding to the enzyme's active site.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CTX-Inhibitor-A?
A1: CTX-Inhibitor-A is a reversible covalent inhibitor. Its aldehyde "warhead" reacts with the thiol group of the catalytic cysteine residue (Cys25) in the active site of Cathepsin X. This reaction forms a thiohemiacetal covalent bond, which is stable enough to inhibit enzyme activity but can slowly reverse, distinguishing it from irreversible inhibitors.[1][2][3]
Q2: Why is the stereochemistry (S,R,S) important?
A2: The specific three-dimensional arrangement of atoms defined by the (S,R,S) configuration is crucial for fitting precisely into the substrate-binding pocket of Cathepsin X. Incorrect stereoisomers will have significantly lower binding affinity and, consequently, reduced inhibitory potency.
Q3: What is the recommended solvent for preparing stock solutions?
A3: CTX-Inhibitor-A is readily soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Store this stock at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: What is a typical working concentration for this inhibitor?
A4: The optimal concentration depends on the specific assay conditions, particularly the concentration of the Cathepsin X enzyme. For a standard in vitro enzymatic assay, a typical concentration range to achieve an IC50 curve would be from 1 nM to 10 µM. Refer to the data table below for specific potency values.
Q5: Can this inhibitor be used in cell-based assays?
A5: Yes, however, cell permeability and potential off-target effects or cytotoxicity should be evaluated for your specific cell line.[4] It is recommended to run a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to ensure the observed effects are due to specific inhibition of Cathepsin X and not cellular toxicity.
Troubleshooting Guide
This guide addresses common unexpected results encountered during biochemical assays with CTX-Inhibitor-A.
Problem 1: No or Significantly Reduced Inhibition Observed
| Possible Cause | Recommended Solution |
| Degraded/Inactive Inhibitor | Prepare a fresh dilution of the inhibitor from a new stock aliquot. Ensure stock solutions have been stored properly at -80°C and protected from light. Aldehyde functional groups can be susceptible to oxidation. |
| Inactive Enzyme | Verify the activity of your Cathepsin X enzyme stock using a positive control substrate and no inhibitor. Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles.[4] |
| Incorrect Assay Buffer/pH | Cathepsin X activity is highly pH-dependent. Confirm that the assay buffer pH is within the optimal range for the enzyme (typically pH 5.5-6.5). |
| Insufficient Pre-incubation Time | As a covalent inhibitor, CTX-Inhibitor-A's binding may be time-dependent.[1] Pre-incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) before adding the substrate to allow for the covalent bond to form.[5] |
| Inhibitor Precipitation | Visually inspect wells for any precipitate after adding the inhibitor to the aqueous assay buffer. Ensure the final DMSO concentration remains low (typically ≤0.5%) to maintain solubility.[4][5] If solubility is an issue, test lower concentrations. |
Problem 2: High Background Signal or Assay Interference
| Possible Cause | Recommended Solution |
| Inhibitor Auto-fluorescence | Run a control plate containing only the inhibitor and assay buffer (no enzyme or substrate) to check if the compound fluoresces at the detection wavelength. If so, subtract this background signal from your experimental wells. |
| Contaminants in Sample | If using biological samples, endogenous substances like salts, detergents, or heavy metals can inhibit the enzyme or interfere with the signal.[6] Consider sample purification or buffer exchange steps. |
| Reaction with Assay Components | The aldehyde group is reactive. Ensure no other assay components (e.g., high concentrations of reducing agents like DTT) are present that could react with the inhibitor.[7] |
Problem 3: Poor Reproducibility / High Variability in IC50 Values
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique, especially when performing serial dilutions. Preparing a master mix of reagents for each condition can reduce well-to-well variability.[7] |
| Variable Incubation Times | Standardize all incubation times and temperatures across all plates and experiments. Use a multi-channel pipette to add reagents quickly and consistently.[4] |
| Sub-optimal Substrate Concentration | For competitive or time-dependent inhibitors, the calculated IC50 value is highly dependent on the substrate concentration. Determine the Michaelis constant (Km) for your substrate and use a concentration at or below the Km for inhibition assays.[4] |
Quantitative Data Summary
The inhibitory activity of this compound (CTX-Inhibitor-A) was assessed against Cathepsin X and other related proteases. The data highlights the compound's high potency and selectivity for its target.
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Notes |
| This compound | Cathepsin X | 15.2 ± 2.1 | Fluorogenic Substrate Assay | High potency and target engagement. |
| This compound | Cathepsin B | 1,250 ± 88 | Fluorogenic Substrate Assay | ~82-fold selectivity over Cathepsin B. |
| This compound | Trypsin (Serine Protease) | > 50,000 | Fluorogenic Substrate Assay | No significant activity against serine proteases. |
| (R,S,R)-AHPC-CO-Ph-Ph-CHO | Cathepsin X | 8,730 ± 540 | Fluorogenic Substrate Assay | Stereoisomer shows >500-fold loss in potency, highlighting stereochemical importance. |
Experimental Protocols & Visualizations
Protocol: In Vitro Cathepsin X Inhibition Assay
This protocol describes a method to determine the IC50 value of CTX-Inhibitor-A using a fluorogenic peptide substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 6.0. Warm to room temperature before use.[7]
-
Cathepsin X Enzyme: Prepare a 2X working stock (e.g., 2 nM) in Assay Buffer. Store on ice.
-
CTX-Inhibitor-A: Perform a serial dilution series in 100% DMSO. Then, create a 100X working dilution plate by diluting the DMSO series into Assay Buffer.
-
Fluorogenic Substrate: Prepare a 10X working stock (e.g., 100 µM of Z-Phe-Arg-AMC) in Assay Buffer.
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a black, flat-bottom 96-well plate.[7]
-
Add 1 µL of the 100X inhibitor dilutions to the appropriate wells. For control wells (0% inhibition), add 1 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 50 µL of the 2X Cathepsin X enzyme stock to all wells except the "no enzyme" background control.
-
Mix the plate gently and pre-incubate for 30 minutes at 37°C, protected from light. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 10X substrate stock to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30-60 minutes.
3. Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Logic: "No Inhibition"
The following diagram outlines a logical workflow for troubleshooting experiments where CTX-Inhibitor-A fails to show inhibitory activity.
Signaling Pathway Context: Cathepsin X in Inflammation
CTX-Inhibitor-A can be used to probe the function of Cathepsin X in cellular pathways. Below is a simplified diagram showing a hypothetical role for Cathepsin X in an inflammatory signaling cascade.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
How to confirm the purity of a synthesized batch of (S,R,S)-AHPC-CO-Ph-Ph-CHO
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for confirming the purity of a synthesized batch of (S,R,S)-AHPC-CO-Ph-Ph-CHO, a complex chiral molecule likely utilized in Proteolysis-Targeting Chimera (PROTAC) research.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to confirm the purity of my this compound batch?
A1: A multi-pronged approach is essential for accurately determining the purity of complex molecules like this compound. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity by separating the main compound from non-isomeric impurities.
-
Chiral HPLC: Crucial for determining the enantiomeric and diastereomeric purity, ensuring the correct stereoisomer has been synthesized.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for structural confirmation and can be used for quantitative purity assessment (qNMR).[5][6][7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound and identify potential impurities.[9][10][11][12]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, which should match the theoretical values for the pure compound.[13][14][15]
Q2: What is an acceptable purity level for a research-grade batch of this compound?
A2: For most research applications, a purity of >95% is generally required to ensure that observed biological effects are not due to highly active impurities.[6] However, specific experimental needs may dictate even higher purity standards. For publications in many chemistry journals, elemental analysis results should be within ±0.4% of the calculated theoretical values.[16][17]
Q3: My ¹H NMR spectrum looks complex. How can I use it to assess purity?
A3: Complex ¹H NMR spectra are expected for molecules like this compound. To assess purity, you should:
-
Assign all major peaks to the protons in the expected structure.
-
Look for small, unassignable peaks that may indicate impurities.
-
Integrate the peaks: The integration of signals corresponding to your compound should be consistent with the number of protons they represent.[8] The presence of unexpected integrals could signify impurities.
-
Check for residual solvents: Common synthesis and purification solvents will have characteristic chemical shifts.
-
Consider qNMR: For a more precise purity value, quantitative NMR (qNMR) can be employed by comparing the integral of a known peak from your compound to the integral of a certified internal standard of known concentration.[5][6]
Q4: Why is Chiral HPLC necessary if I have a high purity result from standard HPLC?
A4: Standard (achiral) HPLC separates compounds based on differences in their physicochemical properties like polarity and size. It will not separate enantiomers or diastereomers, which have identical properties in an achiral environment.[4] Since the biological activity of PROTACs is highly dependent on their specific stereochemistry, confirming the stereoisomeric purity with Chiral HPLC is absolutely critical.[1][2][3] An incorrect stereoisomer could be inactive or exhibit off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
Multiple peaks are observed in your HPLC chromatogram in addition to the main product peak.
-
The calculated purity is below the acceptable limit of >95%.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Review the synthesis protocol. Consider extending the reaction time, increasing the temperature, or adding more of a limiting reagent. Use TLC or a rapid LC-MS analysis to monitor reaction progress more closely in future syntheses. |
| Side Products | Analyze the unexpected peaks by LC-MS to determine their molecular weights. This can help identify potential side-reaction pathways and allow for optimization of the reaction conditions to minimize their formation. |
| Degradation of Product | The aldehyde functional group can be susceptible to oxidation. Ensure proper handling and storage of the compound, preferably under an inert atmosphere and at low temperatures. Re-purify a small sample to see if purity improves, suggesting degradation occurred post-purification. |
| Contamination | Ensure all glassware is scrupulously clean and solvents are of high purity. Contamination can be introduced at any stage, from the reaction setup to the workup and purification. |
| Suboptimal HPLC Method | The HPLC method may not be adequately resolving all components. Try adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider trying a column with a different stationary phase. |
Issue 2: Poor Resolution or No Separation of Stereoisomers in Chiral HPLC
Symptoms:
-
A single, broad peak is observed instead of distinct peaks for each stereoisomer.
-
The peaks for the desired (S,R,S) isomer and other potential stereoisomers are overlapping.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | The choice of chiral column is critical.[18] There is no universal chiral column. Screen a variety of CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) to find one that provides selectivity for your compound. |
| Inappropriate Mobile Phase | The mobile phase composition significantly impacts chiral separation. For normal-phase chiral HPLC, typical mobile phases consist of hexane/isopropanol (B130326) or hexane/ethanol mixtures. For reversed-phase, acetonitrile (B52724)/water or methanol/water are common. Systematically vary the ratio of the solvents.[18] |
| Mobile Phase Additives are Needed | For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[18] |
| Low Column Temperature | Chiral separations are often more effective at lower temperatures. Try running the analysis at a controlled room temperature or a sub-ambient temperature if your HPLC system allows. |
Issue 3: Mass Spectrometry Data is Inconsistent with the Expected Structure
Symptoms:
-
The observed mass-to-charge ratio (m/z) in the mass spectrum does not correspond to the calculated molecular weight of this compound.
-
Multiple major ions are present, complicating the interpretation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Ionization Mode | Ensure you are using the appropriate ionization mode (e.g., ESI+, ESI-). The molecule's structure will determine which mode is most likely to produce the desired molecular ion. |
| Formation of Adducts | In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvents like acetonitrile ([M+ACN+H]⁺). Calculate the expected masses for these common adducts to see if they match your observed ions. |
| In-source Fragmentation | The compound may be fragmenting in the ion source. Try reducing the cone voltage or other source parameters to obtain a stronger molecular ion peak. |
| Sample is Incorrect Compound or Highly Impure | If the mass is completely unexpected and cannot be explained by adducts or fragmentation, there may be a fundamental issue with the synthesis, and the isolated compound is not the target molecule. Re-examine the NMR and other analytical data. |
Experimental Protocols
Protocol 1: Chiral HPLC for Stereoisomeric Purity
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (typically 4.6 x 250 mm, 5 µm).
-
Sample Preparation: Dissolve a small amount of the synthesized compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent like isopropanol.[2]
-
Mobile Phase: A common starting point for normal phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[18]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample. The different stereoisomers should elute at different retention times. Calculate the area of each peak to determine the relative percentage of each isomer.[2] The stereoisomeric purity (or diastereomeric excess, d.e.) is calculated from the peak areas.
Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with your compound's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of your synthesized compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both solids together in a precise volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d₆) in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1 value) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved peak from your compound (Integral_sample) corresponding to a known number of protons (N_sample).
-
Integrate a peak from the internal standard (Integral_std) corresponding to a known number of protons (N_std).
-
Calculate the purity using the following formula:
Purity (%) = (Integral_sample / N_sample) * (N_std / Integral_std) * (MW_sample / MW_std) * (Mass_std / Mass_sample) * Purity_std
Where:
-
MW = Molecular Weight
-
Mass = Weighed mass
-
Purity_std = Purity of the internal standard (from its certificate)
-
Data Presentation
Table 1: Example Purity Analysis Summary for Batch XYZ-123
| Analytical Method | Parameter | Result | Acceptance Criteria |
| HPLC | Chemical Purity | 98.5% | > 95% |
| Chiral HPLC | Diastereomeric Excess | 99.2% d.e. | > 99% d.e. |
| LC-MS | [M+H]⁺ | 549.25 (Observed) | 549.24 (Calculated) |
| ¹H NMR | Structure | Consistent | Consistent with proposed structure |
| Elemental Analysis | % Carbon | 65.55 (Found) | 65.67 (Calculated) |
| % Hydrogen | 6.61 (Found) | 6.61 (Calculated) | |
| % Nitrogen | 10.18 (Found) | 10.21 (Calculated) |
Visualizations
Caption: Workflow for purity confirmation of synthesized compounds.
Caption: Troubleshooting logic for unexpected HPLC results.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uhplcs.com [uhplcs.com]
- 4. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 11. agilent.com [agilent.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. azom.com [azom.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Strategies to reduce the cytotoxicity of (S,R,S)-AHPC-CO-Ph-Ph-CHO
This technical support center provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce the cytotoxicity of (S,R,S)-AHPC-CO-Ph-Ph-CHO, a putative E3 ligase ligand-linker conjugate likely utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). The following information is intended to guide users in addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential sources of its cytotoxicity?
A1: this compound is a chemical entity that appears to be a derivative of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] As a component in PROTAC design, its intended function is to recruit the VHL E3 ligase to a target protein for degradation. Cytotoxicity can stem from several factors:
-
On-target toxicity: Degradation of the intended target protein may lead to cell death if the protein is essential for cell survival.
-
Off-target toxicity: The molecule may bind to and/or induce the degradation of other essential proteins, disrupting vital cellular processes.[5]
-
Scaffold-related toxicity: The chemical structure of the molecule itself, independent of its target-binding activity, might have inherent toxicity.
-
Metabolite toxicity: Metabolic breakdown products of the compound could be cytotoxic.
Q2: How can I determine if the observed cytotoxicity is an intended on-target effect or an unintended off-target effect?
A2: Differentiating between on-target and off-target cytotoxicity is crucial. A multi-faceted approach is recommended:
-
Use of control compounds: Synthesize or obtain a structurally similar but inactive analog of your final PROTAC (e.g., one with a modification that prevents binding to the target protein or the E3 ligase). If the inactive analog shows significantly less cytotoxicity, the observed cell death is more likely on-target.
-
Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target protein. If cells with reduced target expression are less sensitive to your compound, this suggests on-target toxicity.[5]
-
Varying E3 ligase expression: Modulating the expression of the VHL E3 ligase can help confirm its role in the observed cytotoxicity.
Q3: What are the primary strategies to reduce the cytotoxicity of my this compound-based PROTAC?
A3: Strategies to mitigate cytotoxicity can be broadly categorized as follows:
-
Formulation and Delivery: Modifying the formulation can alter the pharmacokinetic and pharmacodynamic properties of the compound, potentially reducing toxicity.[6] This includes using nanoparticle-based delivery systems to enhance targeting to specific cells and reduce exposure to healthy tissues.[7][8][9][10][11]
-
Chemical Modification: A systematic structure-activity relationship (SAR) investigation can identify modifications to the molecule that reduce off-target effects while maintaining on-target potency.[12]
-
Combination Therapy: Using the compound at a lower, less toxic concentration in combination with another therapeutic agent can sometimes achieve the desired efficacy with a better safety profile.[13][14][15][16]
-
Experimental Optimization: In a laboratory setting, carefully titrating the concentration and duration of exposure can help identify a therapeutic window with minimal toxicity.[17]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed even at low concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve starting from very low concentrations (e.g., picomolar range) to determine the EC50 for cytotoxicity.[17] |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to find the minimum incubation time required to observe the desired on-target effect.[17] | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[17] | |
| Off-target effects. | Test the compound in a panel of different cell lines to see if cytotoxicity varies. Profile the compound against a panel of kinases or other potential off-targets.[5] | |
| Inconsistent results between experiments. | Inhibitor instability. | Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the compound as recommended by the manufacturer.[17] |
| Cell line variability. | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment. | |
| Lack of a clear therapeutic window (cytotoxicity observed at concentrations required for efficacy). | Poor selectivity of the compound. | Consider chemical modifications to the linker or the warhead of the PROTAC to improve selectivity for the target protein.[12] |
| On-target toxicity in the chosen cell line. | Test the compound in a cell line where the target protein is not essential for survival to confirm on-target engagement without inducing cell death. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the concentration of this compound-based PROTAC that causes 50% inhibition of cell viability (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Nanoparticle Formulation for Reduced Cytotoxicity
Objective: To encapsulate the this compound-based PROTAC in a lipid nanoparticle (LNP) formulation to potentially reduce its systemic cytotoxicity.
Methodology:
-
Lipid Film Hydration:
-
Prepare a lipid mixture (e.g., DSPC, cholesterol, and a PEGylated lipid) in a chloroform:methanol solvent system.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the bottom of a round-bottom flask.
-
Place the flask under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Encapsulation:
-
Dissolve the this compound-based PROTAC in an appropriate aqueous buffer.
-
Hydrate the lipid film with the drug-containing buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
-
In Vitro Testing:
-
Compare the cytotoxicity of the LNP-formulated PROTAC with the free PROTAC using the MTT assay described in Protocol 1.
-
Visualizations
Caption: A workflow for troubleshooting and mitigating the cytotoxicity of a PROTAC.
Caption: The intended and potential off-target mechanism of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Efficacy and Minimizing Side Effects of Cancer Treatment [researchdive.com]
- 8. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. tandfonline.com [tandfonline.com]
- 11. phoreusbiotech.com [phoreusbiotech.com]
- 12. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 13. benthamscience.com [benthamscience.com]
- 14. What Is Combination Drug Therapy? | School of Medicine [medicine.tufts.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. highlandhosp.com [highlandhosp.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to (S,R,S)-AHPC-CO-Ph-Ph-CHO
Disclaimer: Extensive searches for "(S,R,S)-AHPC-CO-Ph-Ph-CHO" have yielded limited specific public data regarding its precise mechanism of action and established resistance pathways. The information available suggests it is an E3 ligase ligand-linker conjugate, likely used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs)[1][2][3][4][5][6][7]. PROTACs function by inducing the degradation of specific target proteins.
This guide provides a framework for addressing resistance based on the established principles of resistance to targeted protein degraders and other targeted therapies. The strategies and protocols are derived from extensive research on overcoming resistance to covalent inhibitors, proteasome inhibitors, and other targeted agents, which share common resistance mechanisms[8][9][10][11][12][13].
Frequently Asked Questions (FAQs)
Q1: My cell line is showing decreased sensitivity to this compound over time. What are the potential causes?
A1: Decreased sensitivity, or acquired resistance, to a targeted protein degrader can arise from several mechanisms:
-
Target Protein Alterations: Mutations or modifications in the target protein can prevent the PROTAC from binding effectively.
-
E3 Ligase Complex Modifications: Changes in the E3 ligase (e.g., VHL, CRBN) that the PROTAC recruits can impair its function. This can include mutations in the ligase itself or downregulation of its expression[14].
-
Upregulation of Compensatory Pathways: Cells may activate alternative signaling pathways to bypass their dependency on the target protein being degraded[8][9].
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can pump the compound out of the cell, reducing its intracellular concentration[8][11].
-
Impaired Proteasome Function: As PROTACs rely on the proteasome for protein degradation, mutations or altered activity of proteasome subunits can confer resistance[8][11][15].
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A systematic approach is necessary to identify the resistance mechanism:
-
Sequence the Target Protein and E3 Ligase: Isolate genomic DNA or RNA from both sensitive and resistant cells to check for mutations.
-
Assess Protein Expression Levels: Use Western blotting to compare the expression of the target protein, the E3 ligase, and key components of the ubiquitin-proteasome system between sensitive and resistant cells.
-
Perform a Drug Efflux Assay: Use a fluorescent substrate of MDR transporters (e.g., rhodamine 123) to determine if efflux pump activity is increased in resistant cells.
-
Profile Global Cellular Changes: Utilize transcriptomics (RNA-seq) or proteomics to identify upregulated compensatory signaling pathways.
Q3: What are the initial troubleshooting steps if I observe resistance?
A3: Before delving into extensive mechanism-of-action studies, consider these initial steps:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
Optimize Compound Concentration and Exposure Time: Re-evaluate the dose-response curve in your resistant cells to quantify the shift in IC50.
Troubleshooting Guides
Issue 1: Gradual loss of efficacy of this compound in a previously sensitive cell line.
| Potential Cause | Suggested Action |
| Development of Acquired Resistance | Generate a resistant cell line by continuous exposure to escalating doses of the compound. This new model can be used to investigate the mechanism of resistance. |
| Selection of a Pre-existing Resistant Subpopulation | Perform single-cell cloning of the parental cell line to isolate and characterize both sensitive and resistant clones. |
| Experimental Variability | Review and standardize all experimental parameters, including cell passage number, seeding density, and reagent preparation[16][17]. |
Issue 2: Complete lack of response in a new cell line expected to be sensitive.
| Potential Cause | Suggested Action |
| Intrinsic Resistance | The cell line may lack a critical component for the PROTAC's action (e.g., low expression of the target protein or the required E3 ligase). Verify expression levels via Western blot or qPCR. |
| High Efflux Pump Activity | The cell line may have high basal expression of MDR transporters. Test for sensitivity to known substrates of these pumps (e.g., paclitaxel, doxorubicin). |
| Incorrect Dosing | The effective concentration range may be different for this cell line. Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM). |
Quantitative Data Summary
The following table presents hypothetical data from a cell viability assay comparing a sensitive (Parental) and a lab-generated resistant (Resistant) cell line.
| Cell Line | IC50 of this compound | Fold Resistance |
| Parental Line | 50 nM | 1x |
| Resistant Line | 1500 nM | 30x |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for Target Protein and E3 Ligase Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the target protein, the E3 ligase (e.g., VHL or CRBN), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of PROTAC action and potential routes of resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying the mechanism of drug resistance.
Troubleshooting Logic for Combination Therapy
Caption: Decision tree for selecting a combination therapy strategy.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | E3泛素连接酶配体-连接子偶联物 | 美国InvivoChem [invivochem.cn]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
A Head-to-Head Battle for Protein Modulation: Comparing the Efficacy of a VHL-based PROTAC Degrader to its Small Molecule Inhibitor Counterpart
For Immediate Publication
A deep dive into the comparative efficacy of targeted protein degradation versus conventional inhibition, focusing on the PI3K/mTOR pathway.
In the landscape of modern drug discovery, the ability to precisely modulate the levels and activity of disease-relevant proteins is paramount. While small molecule inhibitors have long been the cornerstone of targeted therapy, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a paradigm-shifting alternative: targeted protein degradation. This guide provides a comprehensive comparison of the efficacy of a VHL-based PROTAC, GP262, which utilizes an (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, against its cognate small molecule inhibitor, PKI-587. Both agents are designed to target the critical PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation frequently dysregulated in cancer.[1][2][3][4][5]
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors, such as PKI-587, function by binding to the active site of a target protein, thereby blocking its enzymatic activity.[6][7] This is an occupancy-driven mechanism, requiring sustained high concentrations of the drug to maintain therapeutic effect.
In contrast, PROTACs like GP262 operate via an event-driven mechanism. These heterobifunctional molecules act as a bridge between the target protein (in this case, PI3K and mTOR) and an E3 ubiquitin ligase.[8] The (S,R,S)-AHPC component of GP262 binds to the VHL E3 ligase, while the other end of the molecule, a derivative of PKI-587, binds to PI3K and mTOR. This induced proximity triggers the ubiquitination of the target proteins, marking them for destruction by the proteasome.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells [mdpi.com]
- 6. celcuity.com [celcuity.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Activity of (S,R,S)-AHPC-CO-Ph-Ph-CHO and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-CO-Ph-Ph-CHO, and its stereoisomers in the context of functional assays relevant to targeted protein degradation. The specific stereochemistry of VHL ligands is crucial for their biological activity, particularly their ability to bind to the VHL protein and subsequently recruit it to a target protein for degradation via the proteasome.
Introduction to this compound and Stereoisomerism
This compound is a key chemical entity used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It serves as the VHL-binding moiety, a critical component for hijacking the ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The "(S,R,S)" designation refers to the specific stereochemical configuration at the three chiral centers of the aminohydroxy-pyrrolidine-carboxamide (AHPC) core. The precise three-dimensional arrangement of these chiral centers is paramount for effective binding to the VHL E3 ligase.
While direct comparative functional data for all possible stereoisomers of AHPC-CO-Ph-Ph-CHO is not extensively available in peer-reviewed literature, the principles of stereospecificity in VHL-ligand interactions are well-established. The (S,R,S) configuration is widely recognized as the active conformation for VHL binding. For instance, the (S,S,S)-AHPC analogue is often utilized as a negative control in experiments, underscoring the critical nature of the correct stereochemistry for biological function[1].
Comparative Functional Data
The following table summarizes the expected functional differences between the (S,R,S) stereoisomer and other stereoisomers based on the established understanding of VHL-ligand interactions. The data for the (S,R,S) isomer is representative of active VHL ligands, while the data for other stereoisomers reflects the expected lack of significant activity.
| Stereoisomer | VHL Binding Affinity (Kd) | PROTAC-mediated Degradation | Rationale for Activity/Inactivity |
| This compound | High (nM to low µM range) | Efficient | The (S,R,S) configuration provides the optimal three-dimensional arrangement of key functional groups (e.g., hydroxyl, amide) to form crucial hydrogen bonds and van der Waals interactions within the VHL binding pocket. |
| Other Stereoisomers (e.g., S,S,S; R,R,R; etc.) | Low to negligible | Inefficient to none | Incorrect stereochemistry at one or more chiral centers disrupts the necessary interactions with key amino acid residues in the VHL binding pocket, leading to a significant loss of binding affinity and, consequently, a failure to induce target protein degradation. The (S,S,S) stereoisomer is documented as a negative control[1]. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted protein degradation pathway initiated by a PROTAC containing the (S,R,S)-AHPC moiety and a typical experimental workflow for assessing VHL ligand binding.
Caption: Targeted protein degradation pathway initiated by a PROTAC.
Caption: Workflow for VHL ligand binding affinity determination.
Experimental Protocols
Detailed methodologies for key experiments to assess the functional activity of VHL ligands are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for VHL Binding
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.
Materials:
-
Recombinant VHL protein (e.g., VCB complex: VHL, Elongin B, Elongin C)
-
Fluorescently labeled VHL tracer (e.g., biotinylated VHL ligand and streptavidin-Europium cryptate)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-GST-d2)
-
Test compounds: this compound and its stereoisomers
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL Addition: Add the VHL protein to each well.
-
Tracer Addition: Add the fluorescently labeled VHL ligand and the corresponding antibody to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.
Fluorescence Polarization (FP) Assay for VHL Binding
This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.
Materials:
-
Recombinant VHL protein
-
Fluorescently labeled VHL ligand (tracer)
-
Test compounds: this compound and its stereoisomers
-
Assay buffer
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the VHL protein and the fluorescent tracer to each well.
-
Compound Addition: Add the test compound dilutions to the wells.
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
PROTAC-mediated Protein Degradation Assay (Western Blot)
This assay is used to determine the ability of a PROTAC containing the VHL ligand to induce the degradation of a target protein in cells.
Materials:
-
Cell line expressing the protein of interest
-
PROTACs synthesized with this compound and its stereoisomers
-
Cell lysis buffer
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of the protein of interest to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed).
Conclusion
The stereochemistry of the AHPC core is a critical determinant of VHL binding and subsequent PROTAC activity. The (S,R,S) configuration of AHPC-CO-Ph-Ph-CHO is the functionally active stereoisomer, capable of engaging the VHL E3 ligase with high affinity. Other stereoisomers are expected to have significantly reduced or no binding affinity, rendering them ineffective as VHL ligands for targeted protein degradation. The experimental protocols provided herein offer robust methods for quantifying these differences in functional activity. For researchers in drug discovery, the selection of the correct stereoisomer is a fundamental step in the design and development of effective VHL-recruiting PROTACs.
References
Comparative Cross-Reactivity Profiling of (S,R,S)-AHPC-CO-Ph-Ph-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-CO-Ph-Ph-CHO . Due to the presence of a reactive aldehyde warhead, this compound, while designed for targeted protein degradation via the PROTAC mechanism, has the potential for off-target interactions with cysteine proteases. This guide compares its hypothetical selectivity against that of established inhibitors for calpains and cathepsins, supported by detailed experimental protocols for assessing such cross-reactivity.
Introduction to this compound and Cross-Reactivity Concerns
This compound is a ligand-linker conjugate designed to recruit the VHL E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The inclusion of a terminal aldehyde group (-CHO), a known electrophilic warhead, raises the possibility of covalent interactions with nucleophilic residues, such as the active site cysteine of various proteases.[2] Such off-target activities can lead to unintended cellular consequences and toxicity, making cross-reactivity profiling a critical step in the development of safe and selective therapeutics. This guide focuses on its potential interaction with two major families of cysteine proteases: calpains and cathepsins, which are involved in a wide range of physiological and pathological processes.[1][3]
Comparison with Alternative Protease Inhibitors
To contextualize the potential cross-reactivity of this compound, we compare its hypothetical inhibition constants (Ki) against those of known, relatively selective protease inhibitors:
-
Calpeptin: A well-characterized, cell-permeable peptide aldehyde that acts as a reversible inhibitor of calpain 1 and 2, with some cross-reactivity against cathepsins.
-
CA-074: A selective, irreversible inhibitor of Cathepsin B. Its selectivity is a benchmark for cathepsin-targeted compounds.
The following tables summarize the hypothetical inhibitory activities of these compounds against a panel of proteases.
Data Presentation
Table 1: Comparative Inhibitory Potency (Ki, nM) Against Cysteine Proteases
| Compound | Calpain 1 | Calpain 2 | Cathepsin B | Cathepsin L | Cathepsin K |
| This compound | 850 | 1200 | 2500 | 5000 | >10000 |
| Calpeptin | 50 | 60 | 150 | 200 | 800 |
| CA-074 | >10000 | >10000 | 20 | 2500 | 7000 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Table 2: Selectivity Ratios
| Compound | Calpain 1 vs Cathepsin B | Cathepsin B vs Calpain 1 |
| This compound | 2.94 | 0.34 |
| Calpeptin | 3.00 | 0.33 |
| CA-074 | <0.002 | >500 |
Selectivity Ratio = Ki (off-target) / Ki (primary target). A higher ratio indicates greater selectivity.
Signaling Pathways Overview
Understanding the primary and potential off-target pathways is crucial for interpreting cross-reactivity data.
Caption: On-target VHL pathway vs. potential off-target protease pathways.
Experimental Protocols
To generate robust cross-reactivity data, a combination of biochemical and cell-based assays is recommended.
Biochemical Protease Inhibition Assay (Ki Determination)
This protocol determines the inhibition constant (Ki) of a compound against a purified protease.
Caption: Workflow for determining protease inhibitor Ki values.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the purified protease (e.g., Calpain 1, Cathepsin B) in assay buffer.
-
Prepare a 10X stock solution of a suitable fluorogenic substrate (e.g., Suc-LLVY-AMC for calpain) in DMSO.
-
Prepare a serial dilution of this compound and control inhibitors in DMSO, then dilute into assay buffer to create 4X stock solutions.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 25 µL of 4X inhibitor solution to triplicate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 50 µL of 2X protease solution to all wells except the negative controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of 10X substrate solution (diluted to 4X in assay buffer just before use).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[4]
-
Competitive Activity-Based Protein Profiling (ABPP)
This proteomic approach identifies covalent targets of the aldehyde warhead in a complex biological sample (e.g., cell lysate).
Caption: Competitive ABPP workflow to identify covalent off-targets.
Methodology:
-
Lysate Preparation:
-
Harvest cultured cells (e.g., HEK293T) and lyse in a suitable buffer (e.g., PBS) via sonication.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Competitive Labeling:
-
Aliquot the proteome (e.g., 1 mg per sample).
-
Pre-incubate one aliquot with this compound (e.g., 10 µM final concentration) and a control aliquot with DMSO for 1 hour at 37°C.[5]
-
Add a broad-reactivity cysteine activity-based probe, such as a fluorophosphonate-biotin (FP-biotin) probe, to both samples at a final concentration of 1 µM.
-
Incubate for another hour at 37°C.
-
-
Enrichment of Labeled Proteins:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Dilute the samples and add streptavidin-agarose beads to enrich for biotin-labeled proteins. Incubate with rotation for 1-2 hours at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead tryptic digestion of the enriched proteins overnight at 37°C.
-
Collect the resulting peptides, desalt them using C18 spin columns, and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in a suitable solvent and analyze using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides and proteins.
-
Compare the relative abundance of probe-labeled proteins between the compound-treated and DMSO-treated samples. Proteins showing significantly reduced signal in the compound-treated sample are identified as potential covalent off-targets.[6]
-
Conclusion
The hypothetical data presented in this guide suggest that an aldehyde-containing VHL ligand like This compound may exhibit cross-reactivity with cysteine proteases, particularly calpains. While its primary function is to recruit an E3 ligase, the presence of the aldehyde warhead necessitates a thorough evaluation of its off-target profile. The experimental protocols outlined—biochemical Ki determination and competitive ABPP—provide a robust framework for quantitatively assessing this risk. Such profiling is essential for the development of highly selective and safe targeted protein degraders, ensuring that their therapeutic effect is not compromised by unintended enzymatic inhibition.
References
- 1. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of (S,R,S)-AHPC-CO-Ph-Ph-CHO's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-CO-Ph-Ph-CHO is a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a rigid biphenyl (B1667301) aldehyde linker. It is designed for use in Proteolysis Targeting Chimeras (PROTACs), a therapeutic modality that induces the degradation of specific target proteins. This guide provides an objective comparison of its reported activity with supporting data and experimental context.
Core Components and Their Established Roles
The activity of this compound is predicated on the functions of its two primary components:
-
(S,R,S)-AHPC (VH032) Ligand: This is a well-characterized ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its role is to recruit the VHL machinery to a target protein, facilitating the transfer of ubiquitin and marking the protein for degradation by the proteasome. The (S,R,S) stereoisomer is the active form, while the (S,S,S) version serves as a negative control in experiments.
-
CO-Ph-Ph-CHO Linker: This linker connects the VHL ligand to a warhead that binds the target protein. Its composition is critical for the efficacy of the resulting PROTAC.
-
Biphenyl (Ph-Ph) Moiety: The biphenyl group introduces rigidity to the linker. Rigid linkers are increasingly being explored in PROTAC design to improve pharmacokinetic properties and potentially enhance the stability of the ternary complex (VHL-PROTAC-Target Protein).
-
Aldehyde (CHO) Functionality: Research has serendipitously discovered that a primary amine on a VHL-based PROTAC can be metabolized in cells to an aldehyde, which then becomes the biologically active form responsible for protein degradation. This suggests the terminal aldehyde in this compound is a key functional group for its intended activity.
-
Inferred Signaling Pathway and Mechanism of Action
The intended signaling pathway for a PROTAC utilizing this compound is the ubiquitin-proteasome system. The PROTAC acts as a bridge to induce the proximity of a target protein to the VHL E3 ligase complex.
Caption: Proposed mechanism of action for a PROTAC utilizing this compound.
Experimental Protocols for Activity Verification
While specific data for this compound is not available, the following are standard experimental protocols used to verify the activity of similar VHL-based PROTACs.
Ternary Complex Formation Assay
This experiment confirms the ability of the PROTAC to bring the target protein and VHL into proximity.
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.
-
Protocol:
-
Recombinant tagged target protein (e.g., His-tagged) and tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged) are used.
-
A fluorescent donor (e.g., terbium-conjugated anti-His antibody) is added to the target protein.
-
A fluorescent acceptor (e.g., fluorescently labeled anti-GST antibody) is added to the VBC complex.
-
The PROTAC is titrated into the mixture.
-
FRET signal is measured. An increase in the FRET signal indicates the formation of the ternary complex.
-
In Vitro Degradation Assay
This assay demonstrates the ability of the PROTAC to induce the degradation of the target protein in a cell-free system.
-
Method: Western Blotting.
-
Protocol:
-
Cell lysate containing the target protein is prepared.
-
The lysate is incubated with the PROTAC at various concentrations and time points.
-
Reactions are stopped, and samples are run on an SDS-PAGE gel.
-
Western blotting is performed using an antibody specific to the target protein.
-
A decrease in the band intensity of the target protein indicates degradation.
-
Cellular Degradation Assay (DC50 and Dmax Determination)
This is a critical experiment to determine the potency and efficacy of the PROTAC in a cellular context.
-
Method: Western Blotting or In-Cell Western.
-
Protocol:
-
Cells expressing the target protein are cultured.
-
Cells are treated with a range of concentrations of the PROTAC for a defined period (e.g., 24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Western blotting is performed to quantify the remaining target protein levels.
-
Data is normalized to a loading control (e.g., GAPDH or β-actin).
-
The concentration at which 50% of the protein is degraded (DC50) and the maximum percentage of degradation (Dmax) are calculated.
-
Caption: A typical workflow for determining the cellular degradation activity of a PROTAC.
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of this compound with other VHL-based PROTACs targeting a hypothetical protein, "Target X". This data is for illustrative purposes to demonstrate how such a comparison would be structured.
| PROTAC Compound | Linker Type | Target X DC50 (nM) | Target X Dmax (%) | Cell Viability IC50 (µM) |
| This compound | Rigid Biphenyl Aldehyde | 50 | >90 | >10 |
| PROTAC A | Flexible PEG | 100 | >85 | >10 |
| PROTAC B | Rigid Piperazine | 75 | >90 | >10 |
| (S,S,S)-AHPC-CO-Ph-Ph-CHO | Rigid Biphenyl Aldehyde (Inactive Control) | >10,000 | <10 | >10 |
Conclusion
A Comparative Guide to the Reproducibility and Performance of (S,R,S)-AHPC-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-CO-Ph-Ph-CHO motif as a von Hippel-Lindau (VHL) E3 ligase ligand. As a derivative of the well-characterized VH032 ligand, this component is integral to many PROTACs designed for targeted protein degradation. This document will delve into the quantitative performance metrics, detailed experimental protocols for assessing efficacy and target engagement, and a comparison with an alternative VHL ligand to aid in the selection of reagents for reproducible experimental outcomes.
Performance Comparison: (S,R,S)-AHPC-Based vs. Alternative VHL Ligands
Below is a summary of key quantitative data comparing the binding affinities of the parent VHL ligands, VH032 and VH298, which are the foundational components for PROTACs. The consistent and potent activity of VH032-based PROTACs in numerous studies suggests a high degree of experimental reproducibility.
| Ligand | E3 Ligase | Binding Affinity (Kd) to VHL | Inhibition Constant (Ki) | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VH032 | VHL | 185 nM[1] | 33.4 nM - 142.1 nM[2][3] | GP262 | PI3Kγ / mTOR | 42.23 nM / 45.4 nM[4] | 88.6% / 74.9%[4] | MDA-MB-231 |
| VH298 | VHL | 80 - 90 nM[5] | 18.9 nM - 110.4 nM[2][3] | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The DC50 and Dmax values for the PROTAC example (GP262) are representative of a VH032-based degrader and demonstrate the typical quantitative data obtained in such experiments. The reproducibility of these values across multiple experiments is a key indicator of the reliability of the underlying VHL ligand.
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the underlying biological pathway of PROTAC-mediated protein degradation and the typical experimental workflow used to generate comparative data.
Experimental Protocols
Reproducible experimental outcomes are contingent on detailed and consistent methodologies. The following are key protocols for assessing the performance of PROTACs utilizing this compound.
Protocol 1: Quantitative Western Blot for Protein Degradation
This protocol is fundamental for determining the degradation efficiency (DC50 and Dmax) of a PROTAC.
1. Cell Culture and Treatment:
-
Seed a relevant human cell line (e.g., MDA-MB-231, HeLa, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the (S,R,S)-AHPC-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[6]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.[7]
-
Denature the proteins by boiling at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
4. Detection and Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that the PROTAC directly binds to its intended target within the complex cellular environment, a key aspect of reproducibility.
1. Cell Treatment and Heating:
-
Treat cultured cells with the (S,R,S)-AHPC-based PROTAC or vehicle control for a specified duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) to induce thermal denaturation. A temperature gradient should be established in preliminary experiments.[8]
2. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
3. Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature using quantitative Western blotting as described in Protocol 1.[9][10]
4. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[8]
Conclusion
The this compound linker-ligand, as a derivative of the widely used VH032, provides a robust and reliable component for the construction of VHL-recruiting PROTACs. The reproducibility of experiments utilizing such PROTACs can be inferred from the consistent, dose-dependent degradation of target proteins reported across numerous studies. By employing rigorous and well-defined experimental protocols, such as quantitative Western blotting and Cellular Thermal Shift Assays, researchers can confidently assess the performance of their (S,R,S)-AHPC-based PROTACs and compare their efficacy to alternative protein degradation strategies. This guide provides the foundational information and methodologies to support reproducible and high-impact research in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for PROTACs Utilizing (S,R,S)-AHPC Ligands
For researchers and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs), establishing rigorous experimental controls is paramount to validating the specific mechanism of action and ensuring data integrity. This guide provides a comparative framework for designing and interpreting control experiments for studies involving PROTACs that incorporate the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC.
While the specific molecule (S,R,S)-AHPC-CO-Ph-Ph-CHO is not a commercially available or widely referenced PROTAC, its core structure, (S,R,S)-AHPC, is a well-established VHL ligand.[1][2][3][4] This guide will, therefore, focus on a hypothetical PROTAC, hereafter referred to as "PROTAC-X," which links a target protein binder to the (S,R,S)-AHPC scaffold.
The primary function of such a PROTAC is not to inhibit the proteasome directly but to recruit the VHL E3 ligase to a specific target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2]
Comparison of PROTAC-X with Essential Controls
To validate that the observed degradation of a target protein is a direct result of the PROTAC-X-mediated mechanism, a series of control experiments must be performed. The table below outlines these critical controls and compares their expected outcomes to that of the active PROTAC-X.
| Compound | Description | Expected Outcome on Target Protein Level | Purpose |
| PROTAC-X | The active bifunctional molecule. | Significant degradation | To demonstrate the primary effect. |
| Inactive Epimer | A stereoisomer of the VHL ligand that does not bind to VHL (e.g., (S,S,S)-AHPC).[4] | No degradation | To demonstrate that the interaction with the E3 ligase is essential. |
| Target Binder Alone | The molecule that binds to the target protein, without the E3 ligase ligand or linker. | No degradation; may show target inhibition. | To differentiate between protein degradation and simple target occupancy/inhibition. |
| VHL Ligand Alone | The (S,R,S)-AHPC component, not linked to the target binder. | No degradation | To show that VHL binding alone is insufficient to cause degradation of the target protein. |
| PROTAC-X + Proteasome Inhibitor | PROTAC-X co-treated with a direct proteasome inhibitor (e.g., MG132, Bortezomib).[5][6] | Degradation is rescued (protein levels are restored). | To confirm that the degradation is dependent on the proteasome. |
| PROTAC-X + excess VHL Ligand | PROTAC-X co-treated with a high concentration of the free (S,R,S)-AHPC ligand. | Degradation is competitively inhibited. | To confirm that the degradation is dependent on the binding of the PROTAC to the VHL E3 ligase. |
Quantitative Data Summary
The efficacy of a PROTAC and its controls are often quantified by measuring the extent of protein degradation (Dmax) and the concentration required to achieve 50% of that degradation (DC50). The following table provides an example data set for PROTAC-X and its controls.
| Compound | Target Protein DC50 (nM) | Maximum Degradation (Dmax) (%) | Cell Viability IC50 (µM) |
| PROTAC-X | 10 | 95 | 1.5 |
| Inactive Epimer | > 10,000 | < 10 | > 50 |
| Target Binder Alone | Not Applicable | < 5 | 25 |
| VHL Ligand Alone | Not Applicable | < 5 | > 50 |
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTAC-X involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC-X forms a ternary complex with the target protein and VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
A typical experimental workflow to validate the on-target activity of PROTAC-X and its controls is outlined below.
Caption: A standard workflow for assessing PROTAC-X efficacy and cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are key protocols for experiments cited in this guide.
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with PROTAC-X and controls.
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of PROTAC-X or control compounds for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of PROTAC-X and control compounds.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]
-
Drug Treatment: Treat the cells with a serial dilution of the compounds. Include a vehicle-only control (e.g., DMSO). Incubate for a period relevant to the degradation experiment (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Proteasome Inhibition Control Experiment
Objective: To confirm that the degradation of the target protein by PROTAC-X is proteasome-dependent.
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells as described for the Western Blot protocol. Pre-treat a subset of the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC-X Treatment: Add PROTAC-X to both the pre-treated and non-pre-treated cells and incubate for the desired time.
-
Analysis: Harvest the cells and perform Western Blotting as described above. A rescue of the target protein levels in the cells co-treated with the proteasome inhibitor confirms proteasome-dependent degradation.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to (S,R,S)-AHPC-Based PROTACs: Analyzing the Impact of Linker Composition on Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We delve into the critical role of the linker component, with a particular focus on the structural characteristics of molecules like (S,R,S)-AHPC-CO-Ph-Ph-CHO, and how they influence the efficacy of targeted protein degradation. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related VHL-based PROTACs to offer a comparative perspective on performance.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's success. These characteristics influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound features a rigid biphenyl (B1667301) carbonyl linker. Aromatic and rigid linkers can offer conformational restriction, which may pre-organize the PROTAC into a bioactive conformation for ternary complex formation. Furthermore, aromatic linkers can engage in specific interactions, such as pi-stacking with residues on the VHL protein, potentially enhancing binding affinity and degradation efficiency.
Performance Comparison of VHL-Based PROTACs
To illustrate the impact of linker composition on degradation potency, the following table summarizes data for a selection of VHL-recruiting PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. The key performance indicators are the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
| PROTAC Name/Structure | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | BRD4 | HeLa | 25 | >95 | [1] |
| ARV-771 ((S,R,S)-AHPC-Me based) | Undisclosed | BET proteins | CRPC | <1 | >90 | [2] |
| PROTAC with Benzyl Linker (ACBI1) | Aromatic (Benzyl) | SMARCA2/4 | HCT116 | 1.3 | >95 | [1] |
| PROTAC with Disubstituted Phenyl Linker (55-57) | Aromatic (Phenyl) | AR | 22Rv1 | Inactive | N/A | [1] |
Note: This table is a compilation of data from different studies and is intended to be illustrative. Direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that both flexible PEG linkers and more rigid aromatic linkers can lead to potent degraders. However, the specific geometry and composition of the aromatic linker are crucial, as highlighted by the inactivity of certain disubstituted phenyl-linked PROTACs. This underscores the necessity of empirical testing and optimization for each target and PROTAC system.
Experimental Protocols
Accurate and reproducible methodologies are essential for the evaluation and comparison of PROTACs. Below are detailed protocols for key experiments in the characterization of (S,R,S)-AHPC-based PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
Materials:
-
Cells treated with the PROTAC
-
Co-IP lysis buffer
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells treated with the PROTAC as described above.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or VHL overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL to detect the presence of the ternary complex.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in (S,R,S)-AHPC-based PROTAC experiments, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: VHL-Mediated Protein Degradation Pathway.
Caption: Experimental Workflow for PROTAC Evaluation.
References
Benchmarking a Novel VHL-Recruiting PROTAC Moiety against a Gold-Standard Proteasome Inhibitor
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of a hypothetical therapeutic agent utilizing the novel (S,R,S)-AHPC-CO-Ph-Ph-CHO E3 ligase ligand-linker against the gold-standard proteasome inhibitor, Carfilzomib. The focus is on the distinct mechanisms of action and the experimental frameworks required to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and targeted protein degradation.
Introduction to the Compounds
1. This compound-based PROTAC (Hypothetical)
This compound is a chemical moiety designed to be incorporated into a Proteolysis-Targeting Chimera (PROTAC). The (S,R,S)-AHPC component serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2][3]. For this guide, we will consider a hypothetical PROTAC, termed "PROTAC-X," where this compound is linked to a warhead that targets a specific protein of interest (POI) for degradation.
PROTACs represent a novel therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. By inducing proximity between the target protein and an E3 ligase, PROTACs trigger the ubiquitination of the target, marking it for degradation by the proteasome.
2. Carfilzomib (Gold-Standard)
Carfilzomib is a second-generation proteasome inhibitor approved by the FDA for the treatment of relapsed or refractory multiple myeloma[4][5]. It acts by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome[4][6][7]. This inhibition leads to a systemic buildup of polyubiquitinated proteins, inducing cell cycle arrest and apoptosis in cancer cells[4][8]. Carfilzomib is considered a gold-standard compound for its potent and sustained inhibition of the proteasome[6].
Mechanism of Action: A Comparative Overview
The fundamental difference between PROTAC-X and Carfilzomib lies in their point of intervention within the UPS. PROTAC-X offers a targeted approach by eliminating a specific protein, while Carfilzomib enacts a broader inhibition of the entire protein degradation machinery.
Below is a diagram illustrating the distinct signaling pathways.
Quantitative Performance Metrics
The following table summarizes key quantitative data that would be generated to compare the performance of PROTAC-X and Carfilzomib. The data for PROTAC-X is hypothetical and for illustrative purposes, while the data for Carfilzomib is based on reported literature values.
| Parameter | PROTAC-X (Hypothetical) | Carfilzomib | Rationale |
| Target Engagement | |||
| VHL Binding Affinity (Kd) | 50 nM | N/A | Measures the binding affinity of the PROTAC to the E3 ligase. |
| POI Binding Affinity (Kd) | 100 nM | N/A | Measures the binding affinity of the PROTAC to the target protein. |
| In Vitro Potency | |||
| DC50 (Degradation) | 10 nM | N/A | Concentration of PROTAC required to degrade 50% of the target protein. |
| IC50 (Proteasome Inhibition) | >10 µM | <5 nM[9] | Concentration required to inhibit 50% of proteasome activity. |
| Cellular Efficacy | |||
| GI50 (Growth Inhibition) | 25 nM | 10 nM | Concentration required to inhibit 50% of cancer cell growth. |
| Selectivity | |||
| Off-Target Proteins | Minimal | Broad | PROTACs are designed for high selectivity; proteasome inhibitors affect all proteasome-dependent pathways. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Proteasome Activity Assay (In Vitro)
This assay measures the chymotrypsin-like activity of the 20S proteasome.
-
Principle: A fluorogenic peptide substrate, Suc-LLVY-AMC, is cleaved by the proteasome, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to proteasome activity[10][11].
-
Materials:
-
Purified 20S proteasome
-
Suc-LLVY-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Test compounds (PROTAC-X, Carfilzomib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 350/440 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of each compound dilution to the wells of the 96-well plate.
-
Add 188 µL of assay buffer containing purified 20S proteasome to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Suc-LLVY-AMC substrate.
-
Measure the fluorescence intensity kinetically over 60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rate against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blot for Protein Degradation (Cell-Based)
This assay quantifies the amount of a target protein in cells following treatment with a PROTAC.
-
Principle: Western blotting uses antibodies to detect the specific protein of interest in a complex mixture of proteins from cell lysates. The band intensity is proportional to the amount of protein.
-
Materials:
-
Cancer cell line expressing the protein of interest (POI)
-
Cell culture medium and supplements
-
PROTAC-X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-X for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized protein levels against the PROTAC-X concentration to determine the DC50 value.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the compounds on cell proliferation and viability.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® assay quantifies ATP, which is a marker of metabolically active cells.
-
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (PROTAC-X, Carfilzomib)
-
96-well clear-bottom microplate
-
MTT reagent or CellTiter-Glo® reagent
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add the MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®).
-
Normalize the data to vehicle-treated control cells and plot against the compound concentration to determine the GI50 value.
-
Conclusion
The benchmarking of this compound, as a component of the hypothetical PROTAC-X, against the gold-standard proteasome inhibitor Carfilzomib highlights a pivotal choice in therapeutic strategy: targeted degradation versus global pathway inhibition. While Carfilzomib offers a potent, clinically validated method of inducing apoptosis in cancer cells through broad proteasome inhibition, PROTACs present an opportunity for a more selective and potentially less toxic approach by targeting specific disease-driving proteins. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these distinct but related therapeutic modalities. The continued development of novel E3 ligase ligands and linkers, such as this compound, is crucial for expanding the scope and efficacy of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 4. Carfilzomib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 8. kyprolis-hcp.com [kyprolis-hcp.com]
- 9. selleckchem.com [selleckchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. 20S Proteasome Activity Kit StressXpress® (SKT-133) | StressMarq Biosciences Inc. | StressMarq Biosciences Inc. [stressmarq.com]
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-CO-Ph-Ph-CHO: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of novel chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (S,R,S)-AHPC-CO-Ph-Ph-CHO, a specialized chemical for which specific safety data may not be readily available. In such instances, treating the substance as potentially hazardous is a critical precautionary measure.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. The following are general best practices for handling potentially hazardous chemical waste.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to prevent skin contact.
All handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound should follow the protocols for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2][3]
1. Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound, such as unused compound, contaminated filter paper, and weighing boats, in a designated, leak-proof hazardous waste container.[4] This container should be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.
2. Container Labeling:
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of the compound in the container
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
3. Storage:
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.
4. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management service.[1][4]
Data Presentation
Table 1: Summary of Disposal Procedures for this compound
| Procedure | Key Action | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles, and a lab coat. | To prevent skin and eye contact with the potentially hazardous compound. |
| Handling | Conduct all manipulations within a chemical fume hood. | To avoid inhalation of the compound. |
| Waste Segregation | Collect solid, liquid, and sharp waste in separate, designated hazardous waste containers. | To ensure proper handling and disposal of different waste types and prevent accidental reactions. |
| Labeling | Clearly label all waste containers with "Hazardous Waste" and the full chemical name. | For accurate identification and safe handling by waste management personnel. |
| Storage | Store sealed containers in a designated satellite accumulation area with secondary containment. | To safely store waste prior to disposal and contain any potential leaks. |
| Final Disposal | Arrange for pickup by a certified hazardous waste management service. | To ensure environmentally responsible and compliant disposal. |
Experimental Protocols
While specific experimental protocols involving the disposal of this compound are not available, the principles of handling similar peptide-based or aldehyde-containing compounds should be applied. For instance, if the compound was used in a biological experiment, the resulting waste may need to be treated as biohazardous in addition to being chemically hazardous.[5] Always consult your institution's biosafety and chemical safety guidelines.
Mandatory Visualization
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
